5-Hydroxy-4-azaindole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMCDFZDRNVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440280 | |
| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027068-77-4 | |
| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 5-Hydroxy-4-azaindole-3-carbaldehyde in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 5-Hydroxy-4-azaindole-3-carbaldehyde (CAS No. 1027068-77-4), a heterocyclic building block of significant interest in medicinal chemistry. We will dissect its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of the 4-azaindole scaffold to address complex biological challenges.
Introduction: The Privileged 4-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The azaindole core, a bioisostere of the endogenous indole and purine systems, is a prime example of such a scaffold.[1] The strategic placement of a nitrogen atom within the indole's benzene ring fundamentally alters its electronic properties, enhancing its capacity for hydrogen bonding and often improving physicochemical characteristics like solubility.[2]
Among the azaindole isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) structure has emerged as a particularly versatile platform for the design of novel therapeutics, especially kinase inhibitors.[3] The nitrogen at the 4-position can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP within the kinase active site.[4]
5-Hydroxy-4-azaindole-3-carbaldehyde is a key intermediate that capitalizes on this privileged scaffold. The hydroxyl group at the 5-position and the carbaldehyde at the 3-position offer reactive handles for extensive synthetic elaboration, allowing for the creation of diverse chemical libraries.[3] The aldehyde functionality, in particular, is a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the exploration of a vast chemical space.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of 5-Hydroxy-4-azaindole-3-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 1027068-77-4 | [4] |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | [3] |
| Appearance | Brown solid | |
| Storage | Store at Room Temperature | [5] |
Synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde: A Vilsmeier-Haack Approach
The introduction of a formyl group onto an electron-rich heterocyclic system is efficiently achieved through the Vilsmeier-Haack reaction.[6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution.[7]
The following protocol is a robust method for the synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde, adapted from established procedures for structurally analogous indole and azaindole systems.[8] The likely starting material for this specific synthesis is 1H-Pyrrolo[3,2-b]pyridin-5-ol.
Experimental Protocol
Materials:
-
1H-Pyrrolo[3,2-b]pyridin-5-ol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent (a chloromethyliminium salt).
-
Formylation Reaction: Dissolve 1H-Pyrrolo[3,2-b]pyridin-5-ol (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Basify the aqueous mixture to pH 8-9 by the slow addition of a saturated NaHCO₃ solution. This will hydrolyze the intermediate iminium salt to the desired aldehyde. A precipitate should form.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-Hydroxy-4-azaindole-3-carbaldehyde as a solid.
Rationale Behind Experimental Choices
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition and ensure a high yield of the desired product.
-
Controlled Temperature: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0 °C) during the addition of POCl₃ prevents uncontrolled side reactions.
-
Basification: The hydrolysis of the intermediate iminium salt to the final aldehyde product is facilitated under basic conditions. Careful addition of NaHCO₃ is necessary to avoid excessive foaming and to ensure complete conversion.
-
Extraction and Purification: Dichloromethane is an effective solvent for extracting the product from the aqueous mixture. Column chromatography is a standard and reliable method for purifying the final compound to a high degree.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-Hydroxy-4-azaindole-3-carbaldehyde.
Applications in Drug Discovery: A Gateway to Kinase Inhibition
The true value of 5-Hydroxy-4-azaindole-3-carbaldehyde lies in its role as a versatile precursor for the synthesis of potent and selective kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains and pharmacophores that can be tailored to target the specific subpockets of a given kinase active site. Below, we explore its application in targeting several key kinases implicated in cancer and immune disorders.
Targeting the PAK1 Signaling Pathway in Cancer
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPases Rac and Cdc42.[9] It is a central node in signaling pathways that regulate cell proliferation, survival, and motility.[10] Overexpression and hyperactivation of PAK1 are frequently observed in various cancers, making it an attractive therapeutic target.[2]
Derivatives of the 4-azaindole scaffold have been successfully developed as potent PAK1 inhibitors.[4] The synthesis of such inhibitors can be envisioned starting from 5-Hydroxy-4-azaindole-3-carbaldehyde, where the aldehyde is converted into a larger, more complex moiety designed to occupy the ATP-binding site of PAK1.
Caption: Simplified PAK1 signaling pathway in cancer.
Modulating the JAK/STAT Pathway in Immune Disorders
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling, which is central to the regulation of the immune system.[11] The JAK/STAT pathway transduces signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.[12] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.
JAK3, in particular, is primarily expressed in hematopoietic cells and is essential for the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[13] This makes it a highly specific target for immunomodulatory drugs. The 4-azaindole scaffold has been explored for the development of selective JAK3 inhibitors.
Caption: Simplified JAK/STAT signaling pathway.
Intercepting the TGF-β Pathway in Oncology
The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[14] While TGF-β acts as a tumor suppressor in the early stages of cancer, it paradoxically promotes tumor progression and metastasis in advanced stages.[15] The TGF-β receptor I (TGFβRI), a serine/threonine kinase, is a key mediator of this pathway.
Inhibition of TGFβRI is a promising strategy for cancer therapy. The canonical TGF-β pathway involves the phosphorylation of SMAD proteins by the activated TGFβRI. 4-azaindole derivatives have shown potential as inhibitors of TGFβRI, highlighting another avenue for the application of 5-Hydroxy-4-azaindole-3-carbaldehyde in oncology drug discovery.
Caption: Canonical TGF-β/SMAD signaling pathway.
Conclusion
5-Hydroxy-4-azaindole-3-carbaldehyde stands out as a strategically important building block in the synthesis of biologically active molecules. Its privileged 4-azaindole core, combined with versatile reactive handles, provides a robust platform for the development of targeted therapeutics. As demonstrated, its utility in constructing inhibitors for key kinases such as PAK1, JAK3, and TGFβRI underscores its significance in modern drug discovery programs aimed at treating cancer and immune-related diseases. The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable asset for medicinal chemists striving to create the next generation of innovative medicines.
References
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- Aaronson DS, Horvath CM.
- Seoane J, Gomis RR. TGF-β Family Signaling in Cancer. Cold Spring Harb Perspect Biol. 2017;9(10):a022244.
- Kumar R, Sananbenesi F, Li Q, Radek J, Sahin M, Ma L, et al. Molecular pathways: targeting p21-activated kinase 1 signaling in cancer: opportunities, challenges and limitations. Clin Cancer Res. 2012;18(10):2749-55.
- Lee WH, Wu H, Liu Y, St-Pierre C, Wang W, Wu J, et al. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorg Med Chem Lett. 2016;26(15):3645-50.
- Molli PR, Li DQ, Kumar R. P21-activated kinase (PAK) signaling in cancer. Semin Cancer Biol. 2010;20(4):228-36.
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Wikipedia. JAK-STAT signaling pathway. Available from: [Link]
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CancerIndex. PAK1 | Cancer Genetics Web. Available from: [Link]
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Exploring TGF-β Signaling in Cancer Progression: Prospects and Therapeutic Strategies. Available from: [Link]
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Creative Diagnostics. TGF-β/SMAD Signaling Pathway. Available from: [Link]
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News-Medical.net. Regulation of JAK/STAT Signalling. Available from: [Link]
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My Cancer Genome. TGF-Beta signaling. Available from: [Link]
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Vilsmeier-Haack Reaction. Available from: [Link]
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My Cancer Genome. TGF-Beta signaling. Available from: [Link]
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Frontiers. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Available from: [Link]
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PNAS. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Available from: [Link]
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NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
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NIH. Janus kinase 3: the controller and the controlled. Available from: [Link]
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NIH. Pak Signaling in the Development and Progression of Cancer. Available from: [Link]
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ResearchGate. PAK signaling in cancer biology. A Domain organization of PAK1. PBD,... Available from: [Link]
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ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available from: [Link]
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ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
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NIH. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Available from: [Link]
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An In-Depth Technical Guide to 5-Hydroxy-4-azaindole-3-carbaldehyde: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-4-azaindole-3-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. As a derivative of the 4-azaindole scaffold, it belongs to a class of compounds recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. The strategic placement of a nitrogen atom in the indole ring system, creating the azaindole core, imparts unique physicochemical properties that are advantageous in drug design, including improved solubility and metabolic stability, and the potential for additional hydrogen bonding interactions with protein targets.
This technical guide provides a comprehensive overview of 5-Hydroxy-4-azaindole-3-carbaldehyde, including its molecular characteristics, a proposed synthetic pathway, expected spectroscopic signature, and its potential applications in drug discovery, particularly in the realm of kinase inhibition.
Molecular and Physicochemical Profile
The foundational characteristics of 5-Hydroxy-4-azaindole-3-carbaldehyde are summarized below, providing a quantitative basis for its use in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [1] |
| CAS Number | 1027068-77-4 | [1][2] |
| Appearance | Brown solid | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Mechanistic Considerations
A proposed synthetic pathway is outlined below:
Caption: Proposed Vilsmeier-Haack synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde.
Experimental Protocol (Hypothetical)
The following protocol is a predictive model based on the Vilsmeier-Haack formylation of indole analogs. Optimization of reaction times, temperatures, and stoichiometry would be necessary for process validation.
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 5-hydroxy-4-azaindole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to approximately 80-90°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predictive Analysis)
Direct spectroscopic data for 5-Hydroxy-4-azaindole-3-carbaldehyde is not available in the reviewed literature. However, a detailed predictive analysis of its expected NMR, IR, and Mass Spectra can be constructed based on the known spectral data of closely related analogs, such as indole-3-carbaldehyde and chloro-substituted azaindole-3-carbaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of 5-Hydroxy-4-azaindole-3-carbaldehyde will be characteristic of its substituted heterocyclic structure.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton of the pyrrole ring, and the hydroxyl proton. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons will exhibit characteristic coupling patterns depending on their positions on the bicyclic ring system. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically in the range of 180-190 ppm. The other seven carbons of the azaindole ring will appear in the aromatic region (100-160 ppm). The carbon bearing the hydroxyl group (C5) will be shifted downfield due to the deshielding effect of the oxygen atom.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A sharp to moderately broad peak around 3100-3500 cm⁻¹ is anticipated for the N-H stretch of the pyrrole ring.
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group will be present in the region of 1650-1700 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 162.
-
Fragmentation Pattern: Common fragmentation pathways for indole-3-carbaldehydes involve the loss of the formyl group (-CHO), leading to a fragment ion at m/z = 133. Further fragmentation of the azaindole ring would also be expected.
Applications in Drug Discovery and Medicinal Chemistry
The 4-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atom in the 6-membered ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of adenine in ATP. This makes azaindole derivatives potent and often selective kinase inhibitors.
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to 5-Hydroxy-4-azaindole-3-carbaldehyde
Introduction: The Significance of the Azaindole Core
In the landscape of medicinal chemistry, the indole scaffold holds a revered position, forming the backbone of numerous natural products and pharmaceuticals.[1] Its structural analogue, the azaindole moiety, where a nitrogen atom replaces a carbon in the benzene ring, has garnered significant attention for its ability to modulate physicochemical properties such as solubility and hydrogen bonding potential, thereby offering a strategic advantage in drug design.[2] The various isomers of azaindole (4-, 5-, 6-, and 7-azaindole) each impart unique electronic and steric features, influencing their interaction with biological targets.[2] This guide focuses on a specific, highly functionalized derivative, 5-Hydroxy-4-azaindole-3-carbaldehyde, a molecule poised as a valuable building block for the synthesis of novel therapeutic agents. Its discovery and synthesis are a testament to the ongoing exploration of heterocyclic chemistry to address unmet medical needs.
Physicochemical Properties
5-Hydroxy-4-azaindole-3-carbaldehyde is typically a brown solid at room temperature.[3] A comprehensive understanding of its physicochemical properties is crucial for its application in drug discovery and development. Below is a summary of its key computed and experimental properties.
| Property | Value | Source |
| CAS Number | 1027068-77-4 | [3] |
| Molecular Formula | C₈H₆N₂O₂ | PubChem |
| Molecular Weight | 162.15 g/mol | PubChem |
| Appearance | Brown solid | [3] |
| Storage Temperature | Room Temperature | [3] |
| Hazard Statements | H315, H319, H335 | [3] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [3] |
The Synthetic Pathway: A Multi-step Approach
The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde is not explicitly detailed in a single primary literature source but can be constructed from patent literature and established synthetic methodologies for related azaindole derivatives. The most probable synthetic route involves a multi-step process, beginning with the construction of a key intermediate, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, followed by a Vilsmeier-Haack formylation and subsequent demethylation.
Diagram of the Synthetic Workflow
Sources
A Theoretical Investigation of 5-Hydroxy-4-azaindole-3-carbaldehyde: A Keystone for Medicinal Chemistry
This technical guide provides a comprehensive theoretical analysis of 5-Hydroxy-4-azaindole-3-carbaldehyde, a heterocyclic compound of significant interest in drug discovery and development. The azaindole scaffold is a bioisostere of indole and is found in numerous biologically active molecules.[1] The introduction of a nitrogen atom into the indole ring system can enhance aqueous solubility and modify physicochemical properties, which are crucial for improving pharmacokinetic profiles.[1] This guide will delve into the structural, electronic, and spectroscopic properties of 5-Hydroxy-4-azaindole-3-carbaldehyde, offering insights grounded in computational chemistry to accelerate its application in medicinal chemistry.
The Significance of the Azaindole Scaffold
Azaindole derivatives are integral to a wide array of therapeutic agents, with applications in treating cancer, Alzheimer's disease, HIV, and inflammatory conditions.[1] The strategic placement of the nitrogen atom in the six-membered ring, as in the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core of our target molecule, creates unique electronic and hydrogen-bonding characteristics. The substituents at the 5- and 3-positions—a hydroxyl group and a carbaldehyde (aldehyde) group, respectively—further functionalize the molecule, presenting opportunities for diverse chemical modifications and interactions with biological targets. The aldehyde group, in particular, is a versatile synthetic handle for constructing more complex molecular architectures.[2]
Tautomerism: A Critical Consideration
The presence of the 5-hydroxyl group introduces the possibility of tautomerism, a phenomenon that can significantly impact the molecule's chemical behavior and its interactions with biological receptors. Understanding the relative stability of different tautomeric forms is paramount for predicting its behavior in various environments. The primary tautomeric equilibrium to consider is between the enol form (5-hydroxy) and the keto form (5-oxo).
Computational studies on related hydroxy-substituted nitrogen heterocycles have demonstrated that density functional theory (DFT) is a powerful tool for evaluating the relative energies of tautomers.[3][4] Gas-phase calculations often show a preference for one tautomer, while the inclusion of solvent effects, typically through a polarized continuum model (PCM), can alter this preference due to differential solvation of the more polar tautomer.[5]
Below is a proposed workflow for investigating the tautomeric equilibrium of 5-Hydroxy-4-azaindole-3-carbaldehyde.
Caption: Workflow for determining tautomeric stability.
Based on studies of similar azaindoles, the N1H tautomer is generally more stable in the ground state.[5] It is anticipated that the 5-hydroxy tautomer of 5-Hydroxy-4-azaindole-3-carbaldehyde will be the more stable form, but this must be confirmed by comparing the computed Gibbs free energies.
Molecular Geometry and Electronic Properties
A thorough understanding of the molecule's three-dimensional structure and electronic landscape is foundational for rational drug design.
DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, can provide a precise model of the molecule's geometry.[6] For the analogous 5-chloro-7-azaindole-3-carbaldehyde, it has been shown that molecules form dimers in the crystal lattice via strong N-H---N hydrogen bonds.[7][8] A similar dimerization is plausible for 5-Hydroxy-4-azaindole-3-carbaldehyde. The internal rotation of the aldehyde group is another conformational aspect that can be investigated, as different rotamers may have varying stabilities.[7]
| Parameter | Predicted Value (Å or °) | Justification/Comparison |
| C3-C8 (aldehyde) bond length | ~1.48 Å | Typical C-C single bond length adjacent to a carbonyl. |
| C=O bond length | ~1.22 Å | Characteristic of an aldehyde carbonyl group. |
| O-H bond length | ~0.97 Å | Standard hydroxyl group O-H bond length. |
| Dihedral C2-C3-C8-O1 | ~180° or ~0° | Represents the two likely planar conformations of the aldehyde group relative to the ring. |
Table 1: Predicted key geometric parameters for the most stable conformer of 5-Hydroxy-4-azaindole-3-carbaldehyde.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. DFT calculations are routinely used to determine these properties.[9] For many organic dyes and medicinal compounds, the HOMO is often distributed across the electron-rich portions of the molecule, while the LUMO is localized on electron-accepting regions.[10]
Caption: Frontier Molecular Orbital energy level diagram.
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[9] For 5-Hydroxy-4-azaindole-3-carbaldehyde, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen of the pyridine ring, indicating these are sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the N-H and O-H protons, marking them as sites for nucleophilic attack.
Predicted Spectroscopic Properties
Theoretical calculations can predict spectroscopic data, which can be used to confirm the identity and structure of the synthesized compound.
Frequency calculations performed using DFT can simulate the infrared (IR) and Raman spectra.[7][8] These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. Key predicted vibrational frequencies would include:
-
O-H stretch: ~3400-3600 cm⁻¹
-
N-H stretch: ~3300-3500 cm⁻¹
-
C=O stretch (aldehyde): ~1680-1700 cm⁻¹
-
Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra.[10] The calculations yield the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For azaindole systems, characteristic π→π* transitions are expected in the UV region.[5]
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~320-350 nm | > 0.1 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~280-300 nm | > 0.1 | HOMO-1 → LUMO or HOMO → LUMO+1 (π→π) |
Table 2: Predicted electronic transitions for 5-Hydroxy-4-azaindole-3-carbaldehyde in a non-polar solvent.
Implications for Drug Discovery
The theoretical data converge to paint a picture of 5-Hydroxy-4-azaindole-3-carbaldehyde as a promising scaffold for drug development. Its hydrogen bonding capabilities (N-H, O-H, C=O, and pyridine nitrogen) suggest it can effectively interact with protein active sites. The aldehyde functionality serves as a key point for synthetic elaboration, allowing for the generation of libraries of derivatives for screening.[2] Indole and azaindole derivatives have shown promise as cytotoxic agents against cancer cells, and this scaffold could be explored for similar activities.[11][12]
Experimental Protocols for Theoretical Studies
The following outlines a robust computational methodology for the theoretical investigation of 5-Hydroxy-4-azaindole-3-carbaldehyde.
-
Structure Preparation:
-
Draw the 3D structures of the potential tautomers (e.g., 5-hydroxy and 5-oxo forms) in a molecular editor.
-
Perform an initial molecular mechanics force field minimization (e.g., MMFF94).
-
-
Geometry Optimization and Frequency Calculation (Gas Phase):
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (a common hybrid functional) or ωB97X-D (for better handling of dispersion interactions).[7]
-
Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.
-
Keywords: Opt Freq (to perform optimization and frequency calculation in one step).
-
Validation: Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies.
-
-
Solvent Effects:
-
Use the gas-phase optimized geometry as the starting point.
-
Method: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).
-
Keywords: Opt SCRF=(PCM, Solvent=Water) (example for optimization in water).
-
Perform this for each tautomer to evaluate the effect of the solvent on their relative stabilities.
-
-
Electronic Properties Analysis:
-
From the optimized structures, analyze the output files to extract:
-
Gibbs free energies (for tautomer stability).
-
HOMO and LUMO energies and visualize the orbitals.
-
Generate the Molecular Electrostatic Potential (MEP) map.
-
-
-
UV-Vis Spectrum Prediction:
-
Method: Time-Dependent DFT (TD-DFT) on the ground-state optimized geometry.
-
Keywords: TD(NStates=10, Root=1) (to calculate the first 10 excited states).
-
Analyze the output to obtain excitation energies, wavelengths, and oscillator strengths for the major electronic transitions.
-
References
-
Cash, M. T., Schreiner, P. R., & Phillips, R. S. (2005). Excited state tautomerization of azaindole. Organic & Biomolecular Chemistry, 3(20), 3701–3706. [Link]
-
ResearchGate. (2018). (PDF) DFT and TD-DFT studies of the !-bridge influence on the photovoltaic properties of dyes based on thieno[2,3-b]indole. [Link]
-
Petrov, P., Nikolova, V., & Petkov, I. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 2386–2397. [Link]
-
ResearchGate. (2020). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. [Link]
-
Teymori, M., Aghanejad, A., & Davood, A. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
-
Drozd, M., Proniewicz, L. M., & Michalska, D. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3241. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. [Link]
-
Kumar, A., Singh, A., & Kumar, K. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(6), 2534-2578. [Link]
-
ResearchGate. (2024). (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
-
ResearchGate. (2015). Tautomerism of aza cycles: II. Synthesis and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts. Preference of the 1H,4H-1,2,4-triazolium tautomers. [Link]
-
Teymori, M., Aghanejad, A., & Davood, A. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [Link]
-
OUCI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
-
Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 835-858. [Link]
-
ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Excited state tautomerization of azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 5-Hydroxy-4-azaindole Scaffold
The azaindole nucleus, a bioisostere of the endogenous indole structure, represents a privileged scaffold in medicinal chemistry.[1][2] The strategic incorporation of a nitrogen atom into the indole ring system profoundly influences the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel intellectual property. Among the various azaindole isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework has garnered significant attention, particularly in the development of kinase inhibitors.[2]
The introduction of a hydroxyl group at the 5-position and a carbaldehyde at the 3-position of the 4-azaindole core yields 5-Hydroxy-4-azaindole-3-carbaldehyde, a key building block for the synthesis of a diverse array of pharmacologically active compounds. The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this valuable intermediate and its derivatives, aimed at researchers and scientists in the field of drug discovery and development.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde can be approached through two primary retrosynthetic pathways. The choice of strategy depends on the availability of starting materials and the desired scale of the synthesis.
Caption: General scheme for the synthesis of the 4-azaindole core.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3-bromo-5-methoxypyridine | Reagent | Commercially Available | |
| Alkenyl bromide | Reagent | Commercially Available | e.g., 2-bromostyrene |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst | Strem Chemicals | |
| XPhos | Ligand | Strem Chemicals | |
| Sodium tert-butoxide (NaOtBu) | Base | Acros Organics | |
| Toluene | Anhydrous | Sigma-Aldrich | |
| Boron tribromide (BBr₃) | Reagent | Sigma-Aldrich | For demethylation |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Methanol | ACS Grade | Fisher Scientific | |
| Saturated sodium bicarbonate | Aqueous | Lab Prepared | |
| Brine | Aqueous | Lab Prepared | |
| Anhydrous sodium sulfate | Reagent | Fisher Scientific |
Step-by-Step Procedure:
-
Palladium-Catalyzed Cyclization:
-
To an oven-dried Schlenk flask, add 2-amino-3-bromo-5-methoxypyridine (1.0 eq), the corresponding alkenyl bromide (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and NaOtBu (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 5-methoxy-4-azaindole derivative.
-
-
Demethylation to 5-Hydroxy-4-azaindole:
-
Dissolve the 5-methoxy-4-azaindole derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C.
-
Slowly add a 1 M solution of boron tribromide in DCM (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in methanol and concentrate again to remove residual boron species.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1H-pyrrolo[3,2-b]pyridin-5-ol.
-
Purify by column chromatography or recrystallization.
-
Formylation of the 5-Hydroxy-4-azaindole Core
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic systems. [3][4]The reaction proceeds via an electrophilic aromatic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (typically dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).
Protocol 2: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-b]pyridin-5-ol
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the 5-hydroxy-4-azaindole core.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Pyrrolo[3,2-b]pyridin-5-ol | Synthesized | - | From Protocol 1 |
| Phosphorus oxychloride (POCl₃) | Reagent | Acros Organics | Handle with care in a fume hood |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Sodium acetate | Reagent | Fisher Scientific | |
| Ice | - | Lab Prepared | |
| Ethyl acetate | ACS Grade | Fisher Scientific | |
| Saturated sodium bicarbonate | Aqueous | Lab Prepared | |
| Brine | Aqueous | Lab Prepared | |
| Anhydrous sodium sulfate | Reagent | Fisher Scientific |
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and an argon inlet, cool anhydrous DMF (5.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous oil indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1H-pyrrolo[3,2-b]pyridin-5-ol (1.0 eq) in anhydrous DCM or DMF.
-
Add the solution of the azaindole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 7-8.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-hydroxy-4-azaindole-3-carbaldehyde by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product as a solid.
-
Characterization Data
The synthesized 5-Hydroxy-4-azaindole-3-carbaldehyde (CAS: 1027068-77-4) should be characterized by standard analytical techniques to confirm its identity and purity.
Table of Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the azaindole core, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a broad singlet for the hydroxyl proton. The pyrrolic NH proton will also be present as a broad singlet. |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon (typically δ 180-190 ppm), along with signals for the aromatic carbons of the bicyclic system. |
| Mass Spec (MS) | The expected molecular ion peak corresponding to the molecular weight of the product (C₈H₆N₂O₂ = 162.15 g/mol ). |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and the aldehyde C=O stretch (~1650-1680 cm⁻¹). |
Applications in Drug Discovery
The 5-hydroxy-4-azaindole-3-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The aldehyde group can be readily transformed into various functional groups, including:
-
Reductive amination: to introduce diverse amine substituents.
-
Wittig and related olefination reactions: to form carbon-carbon double bonds.
-
Oxidation: to the corresponding carboxylic acid.
-
Condensation reactions: with active methylene compounds to form new heterocyclic rings.
These transformations allow for the exploration of the structure-activity relationship (SAR) of the azaindole core, leading to the identification of potent and selective modulators of various biological targets, particularly protein kinases.
Conclusion
The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide offer a reliable pathway to this key intermediate, starting from readily available materials. By leveraging the rich chemistry of the azaindole nucleus and the versatile reactivity of the aldehyde functionality, researchers can continue to explore the vast chemical space around this privileged scaffold in the quest for new and improved medicines.
References
-
Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]
-
Andrade, I., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6436-6445. [Link]
- Zhuang, Y. (2017). Method for preparing 5-hydroxy-7-azaindole. CN107434807A.
-
Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(14), 1756-1761. [Link]
-
Ferreira, I. C. F. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6436-6445. [Link]
-
Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3580. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
PubChem. Indole-3-carboxaldehyde. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes & Experimental Protocols: 5-Hydroxy-4-azaindole-3-carbaldehyde
I. Introduction: The Strategic Value of 5-Hydroxy-4-azaindole-3-carbaldehyde
5-Hydroxy-4-azaindole-3-carbaldehyde is a heterocyclic organic compound that serves as a highly valuable and versatile building block in medicinal chemistry and drug discovery. It belongs to the azaindole family, which are bioisosteres of the naturally ubiquitous indole scaffold.[1][2] The strategic incorporation of a nitrogen atom into the indole's benzene ring to form an azaindole can significantly modulate a molecule's physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and novel intellectual property opportunities.[2]
The specific arrangement of functional groups in 5-Hydroxy-4-azaindole-3-carbaldehyde—a nucleophilic hydroxyl group, a reactive aldehyde, and the pyrrolic N-H—provides three distinct points for chemical modification. This trifunctional nature makes it an ideal starting scaffold for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents against a range of biological targets, including protein kinases, which are implicated in cancers and inflammatory diseases.[1][3][4]
This document provides a detailed guide for researchers on the properties, handling, and experimental utilization of this compound, with a primary focus on its application in the synthesis of Schiff base derivatives, a common gateway to more complex molecular architectures.
II. Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | ChemicalBook[5] |
| CAS Number | 1027068-77-4 | ChemicalBook[5] |
| Molecular Formula | C₈H₆N₂O₂ | Derived |
| Molecular Weight | 162.15 g/mol | Derived |
| Appearance | Brown solid | ChemicalBook[5] |
| Storage | Store at room temperature, under inert atmosphere. | ChemicalBook[5] |
Safety & Handling:
-
Always consult the Safety Data Sheet (SDS) before use.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
III. Core Application: Synthesis of Schiff Base Derivatives
The aldehyde functional group at the C3 position is a prime site for derivatization. One of the most fundamental and useful transformations is its condensation with a primary amine to form an imine, commonly known as a Schiff base. This reaction provides a robust covalent linkage to append various molecular fragments to the azaindole core.
The workflow for this application is straightforward, moving from synthesis to biological evaluation.
Caption: General workflow from starting material to lead compound identification.
Detailed Experimental Protocol: Synthesis of an N-Aryl Schiff Base
This protocol details the synthesis of a representative Schiff base derivative via the condensation of 5-Hydroxy-4-azaindole-3-carbaldehyde with a generic primary aromatic amine (e.g., aniline or a substituted aniline).
Causality Statement: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the primary amine.
Caption: Reaction scheme for Schiff base formation.
Materials & Reagents:
-
5-Hydroxy-4-azaindole-3-carbaldehyde (1.0 eq)
-
Selected primary amine (1.0 - 1.2 eq)
-
Absolute Ethanol (or Methanol), anhydrous
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F254)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 5-Hydroxy-4-azaindole-3-carbaldehyde (e.g., 1.0 mmol, 162 mg).
-
Add the primary amine (e.g., 1.1 mmol).
-
Add anhydrous ethanol (e.g., 10 mL) to dissolve or suspend the reactants. The choice of alcohol depends on the solubility of the starting materials.
-
Add a magnetic stir bar to the flask.
-
-
Catalysis and Reflux:
-
Add 1-2 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the reaction mixture to reflux (for ethanol, this is ~78°C) with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the dehydration step of the reaction, driving the equilibrium towards the product.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase might be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Spot the starting aldehyde, the starting amine, and the reaction mixture on a TLC plate.
-
The reaction is complete when the spot corresponding to the starting aldehyde has been consumed, and a new, typically less polar, product spot is observed. This process usually takes 2-6 hours.[6]
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (e.g., 20 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (1 x 15 mL).
-
Rationale: The NaHCO₃ wash neutralizes the acetic acid catalyst, while the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product should be purified by column chromatography on silica gel.
-
Select an appropriate eluent system based on TLC analysis to effectively separate the desired Schiff base from any unreacted starting materials or byproducts.
-
Collect the fractions containing the pure product and combine them.
-
-
Characterization:
-
Remove the solvent from the purified fractions via rotary evaporation.
-
Characterize the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To confirm the presence of the imine (C=N) bond and the disappearance of the aldehyde (C=O) and amine (N-H) stretches.
-
-
IV. Broader Applications & Future Directions
While Schiff base formation is a primary application, the versatility of 5-Hydroxy-4-azaindole-3-carbaldehyde extends further. The aldehyde can participate in various other C-C and C-N bond-forming reactions, including:
-
Reductive Amination: To form secondary amines.
-
Wittig Reaction: To form alkenes.
-
Reduction: To form the corresponding alcohol (5-hydroxy-4-azaindol-3-yl)methanol.
-
Oxidation: To form the corresponding carboxylic acid.
Furthermore, the hydroxyl and pyrrolic N-H groups can be functionalized (e.g., via alkylation or acylation) to create an even greater diversity of compounds. Derivatives of azaindoles have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, making this scaffold a rich area for continued research and development in modern drug discovery.[4][7][8]
V. References
-
Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. [Link]
-
Reddy, T. S. et al. (2020). Azaindole Therapeutic Agents. ACS Omega. [Link]
-
Organic Syntheses. Indole-3-aldehyde. Organic Syntheses Procedure. [Link]
-
PubChem. 5-Hydroxyindole-3-Carbaldehyde. National Center for Biotechnology Information. [Link]
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
ResearchGate. (2023). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives.... University of Rostock. [Link]
-
ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [Link]
-
ACS Publications. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry. [Link]
-
Afyon Kocatepe Üniversitesi. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
-
PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
MDPI. (2023). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
-
PubMed. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. [Link]
-
Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
National Institutes of Health. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
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ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. [Link]
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Taylor & Francis. (2007). Facile Synthesis of 2‐Substituted 4‐Azaindoles. [Link]
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ResearchGate. (2023). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. [Link]
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Taylor & Francis Online. (2022). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. [Link]
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MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]
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MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
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PubMed. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. [Link]
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Application Notes & Protocols: Investigating 5-Hydroxy-4-azaindole-3-carbaldehyde in Cancer Cell Lines
For Research Use Only.
Introduction: The Scientific Premise
The azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and purine systems, which allows it to interact with a wide array of biological targets.[1][2] Modifications to the azaindole core have yielded potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[1][2][3] While direct experimental data on 5-Hydroxy-4-azaindole-3-carbaldehyde is not yet prevalent in published literature, its structural features—specifically the 4-azaindole (pyrrolo[3,2-b]pyridine) core—suggest a strong potential for anticancer activity.
Derivatives of 4-azaindole have shown promise as inhibitors of critical oncogenic kinases such as p21-activated kinase-1 (PAK1) and Aurora A kinase.[3][4] Furthermore, related pyrrolopyridine structures have been successfully designed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Checkpoint Kinase 1 (CHK1).[1][5][6] The aldehyde functional group at the 3-position presents a reactive site for potential covalent or reversible-covalent interactions with target proteins, a strategy that has been effectively used in developing highly selective kinase inhibitors.[5] The 5-hydroxy group can potentially form key hydrogen bonds within an ATP-binding pocket, enhancing binding affinity.
Therefore, these application notes provide a comprehensive, hypothesis-driven framework for researchers to systematically evaluate the anticancer potential of 5-Hydroxy-4-azaindole-3-carbaldehyde. We postulate that this compound is likely to function as a kinase inhibitor, impacting cell proliferation, cell cycle progression, and survival of cancer cells. The following protocols are designed to rigorously test this hypothesis.
Postulated Mechanism of Action: Kinase Inhibition
Based on the extensive evidence surrounding the 4-azaindole scaffold, we propose that 5-Hydroxy-4-azaindole-3-carbaldehyde acts as an ATP-competitive inhibitor of one or more protein kinases crucial for cancer cell proliferation and survival. Potential targets include, but are not limited to, members of the Aurora kinase, PAK, or FGFR families.[3][4][5] Inhibition of these pathways can disrupt mitosis, block survival signaling, and induce apoptosis.
Caption: Postulated signaling pathways inhibited by 5-Hydroxy-4-azaindole-3-carbaldehyde.
Experimental Workflow: A Phased Approach
A systematic evaluation is critical to understanding the compound's biological activity. We recommend a phased approach, starting with broad screening and progressing to more detailed mechanistic studies.
Caption: Recommended experimental workflow for compound evaluation.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). It is a crucial first step for assessing cytotoxic or cytostatic effects.
Causality: The MTT assay measures mitochondrial reductase activity, which is proportional to the number of viable cells. A decrease in signal indicates cell death or inhibition of proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A2780 ovarian cancer, HCT116 colorectal cancer).[3][7][8]
-
5-Hydroxy-4-azaindole-3-carbaldehyde (stock solution in DMSO).
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
| Cell Line | Tissue of Origin | Postulated Target Pathway | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | Survivin / Apoptosis | 8.5 |
| A2780 | Ovarian Cancer | Cell Cycle (PAK/Aurora) | 4.2 |
| Hep3B | Hepatocellular Carcinoma | FGFR4 Signaling | 2.1 |
| HCT116 | Colorectal Cancer | HDAC / Aurora Kinase | 6.7 |
Table 1: Example of a data summary table for hypothetical IC50 values of 5-Hydroxy-4-azaindole-3-carbaldehyde against various cancer cell lines.
Protocol 2: Target Pathway Modulation via Western Blot
This protocol assesses whether the compound inhibits the phosphorylation of key proteins in a suspected signaling pathway, providing direct evidence of target engagement.
Causality: A reduction in the phosphorylated (active) form of a downstream kinase or substrate, without a change in the total protein level, indicates inhibition of the upstream kinase activity.
Materials:
-
Cancer cells treated with the compound at 1x and 5x IC50 concentrations.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Treat cells with the compound for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's dilution recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal. Compare treated samples to the vehicle control.
Expected Outcomes and Interpretation
-
Successful Cytotoxicity: Potent IC50 values (typically < 10 µM) in multiple cancer cell lines would validate the compound's anti-proliferative activity.[7]
-
Mechanism Confirmation: A dose-dependent decrease in the phosphorylation of key signaling proteins (e.g., p-Akt, p-ERK) following treatment would strongly support a kinase inhibition mechanism.
-
Cell Cycle Arrest: Flow cytometry analysis may reveal an accumulation of cells in the G2/M phase, a common phenotype for inhibitors of mitotic kinases like Aurora A.[8]
-
Induction of Apoptosis: An increase in the Annexin V-positive cell population would indicate that the compound induces programmed cell death, a desirable trait for an anticancer agent.
Conclusion
While 5-Hydroxy-4-azaindole-3-carbaldehyde is a novel chemical entity, its core structure provides a strong rationale for investigating its potential as a kinase inhibitor for cancer therapy. The protocols outlined in this document offer a robust and logical framework for elucidating its biological activity, mechanism of action, and therapeutic potential in relevant cancer cell line models.
References
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Jafari, M., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]
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Mendes, J., et al. (2024). Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. PubMed. Available at: [Link]
-
Kharb, R., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]
-
Zhang, L., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]
-
Zheng, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. Available at: [Link]
-
Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Wang, M., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
S. K. Sharma, et al. (2019). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health. Available at: [Link]
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Application Notes and Protocols for Assay Development with 5-Hydroxy-4-azaindole-3-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 4-Azaindole Scaffold
The azaindole framework is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapeutics.[1][2][3] The strategic replacement of a carbon atom with nitrogen in the indole ring system significantly enhances the molecule's pharmacological properties, including improved aqueous solubility and the capacity to form crucial hydrogen bonds with biological targets.[1][2] Among the various isomers, the 4-azaindole core has emerged as a particularly promising starting point for the development of potent and selective kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][4] The geometry and electronic properties of the 4-azaindole nucleus allow it to act as an effective hinge-binder, mimicking the interaction of ATP in the kinase active site.[2][5]
This application note focuses on a specific, highly functionalized derivative: 5-Hydroxy-4-azaindole-3-carbaldehyde . This compound offers a unique combination of features for innovative assay design:
-
The 4-Azaindole Core: Provides the foundational structure for potent kinase binding.
-
The 5-Hydroxy Group: Introduces the potential for intrinsic fluorescence, a property observed in 5-hydroxyindole derivatives, which can be exploited for developing sensitive, label-free assays.[6][7]
-
The 3-Carbaldehyde Group: A versatile chemical handle for covalent modification, enabling the development of targeted covalent inhibitors or the immobilization of the molecule for affinity-based assays. Aldehydes are known to be reactive functional groups that can participate in various biological interactions.[8][9][10]
This document provides a comprehensive guide to leveraging the unique properties of 5-Hydroxy-4-azaindole-3-carbaldehyde in the development of robust and insightful kinase assays.
Principle of a Fluorescence Polarization-Based Kinase Inhibition Assay
A fluorescence polarization (FP) assay is a powerful technique to monitor binding events in solution. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this fluorescent molecule binds to a larger molecule, such as a protein, its tumbling rate is significantly reduced, leading to an increase in the polarization of the emitted light.
In the context of a kinase inhibition assay with 5-Hydroxy-4-azaindole-3-carbaldehyde, we can exploit the intrinsic fluorescence of the 5-hydroxy group. The assay is designed as a competitive binding experiment where the azaindole derivative acts as a fluorescent tracer that binds to the kinase's ATP-binding pocket.
The core principle is as follows:
-
Binding of the Fluorescent Probe: 5-Hydroxy-4-azaindole-3-carbaldehyde, our fluorescent probe, binds to the kinase of interest. This binding event slows its molecular rotation, resulting in a high fluorescence polarization signal.
-
Competitive Inhibition: In the presence of a non-fluorescent test compound (a potential inhibitor) that also binds to the ATP-binding site, the fluorescent probe is displaced.
-
Signal Modulation: The displaced fluorescent probe tumbles freely in solution, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is directly proportional to the affinity of the test compound for the kinase.
This approach allows for a direct, homogeneous (no-wash) assay to screen for and characterize kinase inhibitors.
Visualizing the Assay Principle
Caption: Competitive FP assay workflow.
Detailed Protocol: Fluorescence Polarization Assay for Checkpoint Kinase 1 (Chk1) Inhibition
This protocol details the use of 5-Hydroxy-4-azaindole-3-carbaldehyde in a competitive FP assay to identify inhibitors of Checkpoint Kinase 1 (Chk1), a serine/threonine kinase involved in DNA damage response and a relevant cancer target.[1]
Materials and Reagents
-
5-Hydroxy-4-azaindole-3-carbaldehyde: (Source: Commercial supplier). Prepare a 10 mM stock solution in 100% DMSO.
-
Recombinant Human Chk1: (Source: Commercial supplier).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Test Compounds: Prepare a series of dilutions in 100% DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Fluorescence polarization plate reader: Capable of excitation at ~350 nm and measuring both parallel and perpendicular emission at ~530 nm.
Experimental Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of Chk1 in assay buffer. The optimal concentration should be determined empirically by titration but a starting point of 20 nM is recommended.
-
Prepare a working solution of 5-Hydroxy-4-azaindole-3-carbaldehyde in assay buffer. The optimal concentration is typically at or below the Kd for its interaction with the kinase; a starting concentration of 10 nM is recommended.
-
-
Assay Plate Preparation:
-
Add 5 µL of assay buffer to all wells.
-
For test compound wells, add 1 µL of the appropriate compound dilution.
-
For positive control wells (no inhibition, high polarization), add 1 µL of DMSO.
-
For negative control wells (no binding, low polarization), add 1 µL of DMSO.
-
-
Addition of Kinase:
-
Add 5 µL of the Chk1 working solution to all wells except the negative control wells.
-
Add 5 µL of assay buffer to the negative control wells.
-
Mix the plate gently by tapping and incubate for 15 minutes at room temperature.
-
-
Addition of Fluorescent Probe:
-
Add 5 µL of the 5-Hydroxy-4-azaindole-3-carbaldehyde working solution to all wells.
-
Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis
-
Calculate the fluorescence polarization (P) for each well using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where G is the G-factor of the instrument.
-
Determine the assay window (Z'-factor) to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (P_compound - P_neg) / (P_pos - P_neg))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validating System: Key Experimental Considerations
-
Causality of Reagent Concentrations: The concentration of the fluorescent probe should be at or below its dissociation constant (Kd) for the kinase to ensure that the assay is sensitive to competitive inhibitors. The kinase concentration should be sufficient to bind a significant fraction of the probe, creating a stable high polarization signal.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid artifacts. A DMSO titration should be performed to determine the tolerance of the assay.
-
Incubation Times: The incubation times for the kinase-inhibitor and kinase-probe interactions should be sufficient to reach equilibrium. These should be optimized during assay development.
Quantitative Data Summary
| Parameter | Recommended Starting Value | Range for Optimization | Rationale |
| Chk1 Concentration | 20 nM | 5 - 100 nM | Sufficient to bind the probe and generate a robust signal. |
| 5-Hydroxy-4-azaindole-3-carbaldehyde Conc. | 10 nM | 1 - 50 nM | At or below the Kd for sensitive detection of competitors. |
| Incubation Time (Kinase + Inhibitor) | 15 min | 5 - 60 min | Allow for binding equilibrium to be reached. |
| Incubation Time (with Probe) | 60 min | 30 - 120 min | Ensure complete binding of the probe to the kinase. |
| Final DMSO Concentration | ≤1% | 0.1 - 2% | Minimize solvent effects on enzyme activity and binding. |
Alternative Application: Development of a Covalent Inhibitor Screening Assay
The presence of the aldehyde group on the 3-position of the azaindole core opens up the possibility of developing covalent inhibitors. Aldehydes can react with nucleophilic residues, such as cysteine or lysine, in the vicinity of the kinase active site to form a stable covalent bond.
Principle of the Assay
This assay would involve a time-dependent measurement of kinase activity after incubation with 5-Hydroxy-4-azaindole-3-carbaldehyde or its derivatives. A true covalent inhibitor will exhibit a time-dependent decrease in enzyme activity that is not reversed by dilution.
Workflow for Covalent Inhibitor Screening
Caption: Workflow for covalent inhibitor screening.
Conclusion
5-Hydroxy-4-azaindole-3-carbaldehyde is a highly versatile scaffold for the development of innovative and robust kinase assays. Its intrinsic fluorescence and reactive aldehyde group provide multiple avenues for assay design, from sensitive, homogeneous FP-based screening to the development and characterization of covalent inhibitors. The protocols and principles outlined in this document provide a solid foundation for researchers to harness the potential of this unique molecule in their drug discovery efforts.
References
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Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19971. [Link]
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Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. [Link]
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Dalvie, D., Testa, B. (2021). Principles of Drug Metabolism. John Wiley & Sons. [Link]
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Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 123-131. [Link]
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Negri, A., et al. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 100(11), 3995-4034. [Link]
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Shukla, S., & Tandon, V. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. [Link]
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Li, Y., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. ACS Central Science, 9(11), 2205–2214. [Link]
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Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(10), 1018–1022. [Link]
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Bhattacharyya, K., & Chowdhury, M. (1990). Luminescence behaviour of 5-hydroxyindole in different environments. Journal of Photochemistry and Photobiology A: Chemistry, 52(1), 103-112. [Link]
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Chen, C. H., et al. (2022). Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium. Biomolecules, 12(6), 785. [Link]
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Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
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Lee, H. W., & Kim, Y. C. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 60(15), 6391–6413. [Link]
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van der Welle, R. E., et al. (2019). Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells. ACS Central Science, 5(12), 1951–1960. [Link]
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Boes, T., et al. (2023). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry, 66(21), 14698–14716. [Link]
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Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3667–3671. [Link]
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Pal, H., et al. (2001). Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Journal of Chemical Sciences, 113(5-6), 565-573. [Link]
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Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466–513. [Link]
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Helal, M. A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(10), 1234–1246. [Link]
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Penman, B. S., et al. (2020). Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials. Journal of Medicinal Chemistry, 63(16), 8946–8958. [Link]
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BioSolveIT. (2024, March 1). Workshop Kinase Ligand Design. YouTube. [Link]
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Wang, Y., et al. (2023). A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. International Journal of Molecular Sciences, 24(23), 16789. [Link]
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Jones, K., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Organic Letters, 23(16), 6330–6335. [Link]
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Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 5-Hydroxy-4-azaindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 4-Azaindole Scaffold in Inflammation Research
The azaindole nucleus is increasingly recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective therapeutic agents.[1][2] As bioisosteres of both indole and purine systems, azaindoles possess unique physicochemical properties that can enhance target binding affinity and improve pharmacokinetic profiles.[2][3] This is particularly evident in the field of kinase inhibition, where the nitrogen atom in the azaindole ring can form crucial hydrogen bonds within the ATP-binding sites of various kinases.[3][4]
Protein kinases are central regulators of nearly all cellular processes, including the complex signaling cascades that drive inflammation.[3] Dysregulation of kinase activity is a hallmark of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1][5] Consequently, kinase inhibitors have emerged as a major class of anti-inflammatory drug candidates. Azaindole derivatives have been successfully developed to target key inflammatory kinases, including p38 MAP kinase and TGFβ receptor 1 (TGFβRI), thereby inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1.[6][7]
This document provides a comprehensive guide for the investigation of a novel compound, 5-Hydroxy-4-azaindole-3-carbaldehyde , as a potential anti-inflammatory agent. While specific data on this molecule is emerging, the protocols outlined herein are based on established methodologies for evaluating the anti-inflammatory properties of the broader azaindole and indole classes of compounds.[5][8][9][10] This guide will equip researchers with the necessary framework to assess its biological activity, elucidate its mechanism of action, and determine its therapeutic potential.
Hypothesized Mechanism of Action: Kinase Inhibition and Modulation of Inflammatory Signaling
Based on the established activity of related azaindole compounds, it is hypothesized that 5-Hydroxy-4-azaindole-3-carbaldehyde exerts its anti-inflammatory effects through the inhibition of one or more key protein kinases within inflammatory signaling pathways. A primary candidate pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a master regulator of the inflammatory response.
In this proposed mechanism, an inflammatory stimulus, such as lipopolysaccharide (LPS), activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate into the nucleus, where it binds to the promoters of various pro-inflammatory genes, inducing the expression of cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and other mediators of inflammation.
5-Hydroxy-4-azaindole-3-carbaldehyde may act as an inhibitor of IKK or other upstream kinases (e.g., MAPKs), preventing the degradation of IκBα and thereby sequestering NF-κB in the cytoplasm. This would lead to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Proposed mechanism of 5-Hydroxy-4-azaindole-3-carbaldehyde.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
This section provides a detailed protocol for the initial screening of 5-Hydroxy-4-azaindole-3-carbaldehyde using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding:
-
For Nitric Oxide and Cytotoxicity assays: Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate.
-
For ELISA and Western Blot: Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate.
-
Allow cells to adhere for 24 hours.
-
-
Compound Preparation: Prepare a stock solution of 5-Hydroxy-4-azaindole-3-carbaldehyde in sterile DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the various concentrations of the test compound. Include a "vehicle control" group treated with 0.1% DMSO.
-
Incubate for 1 hour.
-
-
Inflammatory Stimulus:
-
Add LPS (from E. coli O111:B4) to all wells (except the "untreated control" group) to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
-
Harvesting:
-
After incubation, centrifuge the plates and collect the supernatant for Nitric Oxide and ELISA assays. Store at -80°C.
-
Wash the remaining cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western Blot analysis.
-
Protocol 1.2: Measurement of Nitric Oxide (NO) Production
-
Principle: Nitric oxide production, a marker of iNOS activity, is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 1.3: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell supernatant.
-
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions precisely.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Protocol 1.4: Western Blot Analysis for Inflammatory Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins (COX-2, iNOS) and signaling proteins (p-IκBα) in the cell lysates.
-
Procedure:
-
Determine the protein concentration of cell lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, p-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Data Presentation: Expected In Vitro Results
| Concentration of Test Compound | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Relative COX-2 Expression | Relative iNOS Expression | Cell Viability (%) |
| Untreated Control | ~5% | ~2% | ~3% | Undetectable | Undetectable | 100% |
| LPS Control (0 µM) | 100% | 100% | 100% | 1.0 | 1.0 | ~98% |
| 1 µM | 85% | 90% | 88% | 0.8 | 0.9 | 100% |
| 5 µM | 60% | 65% | 62% | 0.6 | 0.6 | 100% |
| 10 µM | 40% | 35% | 38% | 0.4 | 0.3 | 99% |
| 25 µM | 20% | 15% | 18% | 0.2 | 0.1 | 97% |
| 50 µM | 10% | 8% | 10% | <0.1 | <0.1 | 95% |
| Positive Control (e.g., Dexamethasone) | ~15% | ~10% | ~12% | ~0.1 | ~0.1 | 99% |
Data are hypothetical and for illustrative purposes. A successful anti-inflammatory compound will show a dose-dependent decrease in NO, TNF-α, IL-6, COX-2, and iNOS, without significantly impacting cell viability.
Part 2: In Vivo Evaluation of Anti-Inflammatory Activity
This section describes a common acute in vivo model to confirm the anti-inflammatory effects observed in vitro.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rodents
-
Principle: This model assesses the ability of a compound to inhibit acute, localized inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o. + Carrageenan)
-
Groups 4-6: Test Compound (e.g., 10, 25, 50 mg/kg, p.o. + Carrageenan)
-
-
Dosing: Administer the test compound or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Safety and Handling Precautions
As 5-Hydroxy-4-azaindole-3-carbaldehyde is a novel research chemical, comprehensive toxicity data may not be available. Therefore, it is crucial to handle it with care in a laboratory setting. Based on safety data for related indole compounds like 5-hydroxyindole and indole-3-carboxaldehyde, the following precautions are recommended:[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[14] Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of 5-Hydroxy-4-azaindole-3-carbaldehyde as a potential anti-inflammatory agent. By starting with comprehensive in vitro screening to assess its direct effects on inflammatory cells and progressing to in vivo models to confirm efficacy in a physiological context, researchers can build a strong data package to support further development. The unique properties of the 4-azaindole scaffold suggest that this compound could represent a promising lead in the ongoing search for novel and effective anti-inflammatory therapeutics.
References
-
Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PubMed Central. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]
-
[Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed. Available at: [Link]
-
Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. Available at: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]
-
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]
-
New pharmacological targets of three Asphodeline species using in vitro and ex vivo models of inflammation and oxidative stress. PubMed. Available at: [Link]
-
The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Evaluation of anti-inflammatory and antioxidant activities of polyherbal extract by in vitro methods. ResearchGate. Available at: [Link]
-
Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. Available at: [Link]
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- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
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- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for 5-Hydroxy-4-azaindole-3-carbaldehyde in Antiviral Research
For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.
Introduction: The Promise of the Azaindole Scaffold in Virology
The indole nucleus and its bioisosteres are recognized as "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] Within this class, azaindoles—where a carbon atom in the benzene ring of indole is replaced by a nitrogen—have garnered significant attention for their therapeutic potential, including potent antiviral, antibacterial, and anticancer activities.[3] The introduction of a nitrogen atom can enhance physicochemical properties and pharmacological profiles by modulating hydrogen bonding capabilities and overall electronic characteristics.[3]
This guide focuses on 5-Hydroxy-4-azaindole-3-carbaldehyde , a specific derivative positioned for exploration in antiviral drug discovery. The azaindole framework is a key component in several compounds investigated for activity against a range of viruses, including RNA viruses like Influenza, HIV, and Hepatitis C (HCV).[3] Derivatives have been shown to inhibit various stages of the viral life cycle, from entry and fusion to the inhibition of essential viral enzymes such as reverse transcriptase and integrase.[1][4] The strategic placement of the hydroxyl (-OH) and carbaldehyde (-CHO) groups on the 4-azaindole core of the title compound offers unique opportunities for forming key interactions with viral or host-cell target proteins.
These application notes provide a comprehensive framework for researchers to synthesize, purify, and evaluate the antiviral potential of 5-Hydroxy-4-azaindole-3-carbaldehyde. The protocols are designed to be self-validating, with integrated controls and clear endpoints, guiding the user from initial broad-spectrum screening to more defined mechanism-of-action studies.
Part 1: Synthesis and Characterization
A reliable and scalable synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde is the foundational step for its biological evaluation. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a suitable choice for introducing the carbaldehyde group at the C3 position of the azaindole ring.[5][6]
Protocol 1: Synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde via Vilsmeier-Haack Reaction
Causality: This protocol utilizes a two-step process starting from a commercially available substituted aminopyridine. The initial step involves the construction of the pyrrole ring fused to the pyridine core, followed by the crucial formylation step. The Vilsmeier-Haack reagent, a chloroiminium ion, acts as the electrophile for the formylation of the electron-rich pyrrole ring of the azaindole.[6]
Materials:
-
3-Amino-4-methylpyridine
-
Appropriate reagents for azaindole ring formation (e.g., via Fischer indole synthesis or other cyclization methods)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Step-by-Step Methodology:
-
Synthesis of 5-Hydroxy-4-azaindole (Precursor):
-
Synthesize the 5-hydroxy-4-azaindole core from a suitable starting material like 3-amino-4-picoline N-oxide, which can undergo cyclization to form the azaindole structure. The specific multi-step synthesis route for the precursor is beyond the scope of this direct protocol but can be adapted from literature procedures for similar azaindole formations.
-
-
Preparation of the Vilsmeier Reagent:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The molar ratio of DMF to POCl₃ is typically 3:1.
-
Allow the mixture to stir at 0°C for 30-60 minutes. The formation of the Vilsmeier reagent (chloroiminium salt) will be observed.
-
-
Formylation Reaction:
-
Dissolve the synthesized 5-hydroxy-4-azaindole precursor in a suitable anhydrous solvent (e.g., DMF or 1,2-dichloroethane).
-
Slowly add the solution of the precursor to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Collect the precipitate by filtration or combine the organic extracts. Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-Hydroxy-4-azaindole-3-carbaldehyde by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
-
Part 2: In Vitro Antiviral Screening
The initial evaluation of a novel compound involves determining its antiviral activity against a panel of representative viruses and assessing its cytotoxicity to the host cells. This allows for the calculation of the Selectivity Index (SI), a critical parameter for gauging the therapeutic potential of a compound.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect. This is crucial to ensure that any observed antiviral activity is not simply a result of the compound killing the host cells.
Materials:
-
Host cell line appropriate for the viruses to be tested (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, MT-4 for HIV)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
5-Hydroxy-4-azaindole-3-carbaldehyde stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a 96-well plate with the host cells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Hydroxy-4-azaindole-3-carbaldehyde in culture medium. A typical concentration range would be from 100 µM down to 0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include "cells only" wells with medium and the corresponding DMSO concentration as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Antiviral Screening by Cytopathic Effect (CPE) Reduction Assay
Causality: Many viruses cause visible damage, or cytopathic effect (CPE), to infected cells, leading to cell death. An effective antiviral compound will protect the cells from this virus-induced death. The CPE reduction assay quantifies this protective effect by measuring cell viability in the presence of the virus and varying concentrations of the test compound.
Materials:
-
All materials from Protocol 2
-
A panel of viruses (e.g., Influenza A virus, Respiratory Syncytial Virus (RSV), Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus-1 (HIV-1))
-
A known positive control antiviral for each virus (e.g., Oseltamivir for Influenza, Acyclovir for HSV-1, AZT for HIV-1)
Step-by-Step Methodology:
-
Cell Seeding:
-
Follow step 1 of Protocol 2.
-
-
Virus Infection and Compound Treatment:
-
On the day of the assay, prepare serial dilutions of 5-Hydroxy-4-azaindole-3-carbaldehyde and the positive control antiviral in a low-serum assay medium.
-
Remove the culture medium from the cells.
-
Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI) to each well (except for the "cells only" control wells).
-
Immediately add 50 µL of the compound dilutions to the virus-containing wells.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator until approximately 80-90% CPE is observed in the virus control wells (typically 48-72 hours).
-
-
Quantification of CPE Inhibition:
-
Assess cell viability in each well using the MTT assay as described in steps 4 and 5 of Protocol 2.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.
-
| Parameter | Description | Interpretation |
| EC₅₀ | The concentration of the compound that inhibits viral activity by 50%. | A lower EC₅₀ indicates higher antiviral potency. |
| CC₅₀ | The concentration of the compound that causes a 50% reduction in cell viability. | A higher CC₅₀ indicates lower cytotoxicity. |
| SI | Selectivity Index (CC₅₀ / EC₅₀). | A higher SI value (typically >10) suggests a favorable therapeutic window. |
Part 3: Mechanism of Action (MoA) Studies
If 5-Hydroxy-4-azaindole-3-carbaldehyde shows promising activity against a particular virus, the next logical step is to investigate its mechanism of action. Based on the known targets of indole and azaindole derivatives, plausible MoAs include inhibition of viral enzymes like reverse transcriptase (for retroviruses) or integrase (for retroviruses).
Workflow for MoA Investigation
Caption: The Drug Discovery Funnel for Antiviral Compounds.
A promising compound will exhibit low cytotoxicity (high CC₅₀), potent antiviral activity (low EC₅₀), and a high selectivity index. If a specific mechanism of action is identified (e.g., a low IC₅₀ in an enzyme inhibition assay), this provides a strong rationale for lead optimization. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by evaluation in more complex cell culture models and eventually in vivo animal studies.
References
-
Zhang, M.-Z., Chen, Q., & Yang, G.-F. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 89, 421–441. [Link]
-
De Clercq, E. (2009). The indole story: a remarkable recount of a versatile heterocyclic nucleus. Medicinal research reviews, 29(4), 571-615. [Link]
-
Chauhan, P. M. S., & Singh, S. (2004). Vilsmeier-Haack reagent: a versatile tool in organic synthesis. RSC Advances, 4(85), 45673-45696. [Link]
-
Singh, P. P., & Kumar, A. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry, 65(9), 6481-6519. [Link]
-
Raghav, N., & Singh, P. (2020). Indole derivatives as potential antiviral agents: a review. European Journal of Medicinal Chemistry, 199, 112396. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686. [Link]
Sources
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- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of 5-Hydroxy-4-azaindole-3-carbaldehyde using HPLC-UV and LC-MS/MS
Introduction
5-Hydroxy-4-azaindole-3-carbaldehyde is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural similarity to bioactive indole derivatives, which are known to exhibit a wide range of pharmacological activities. As a key intermediate or potential active pharmaceutical ingredient (API), the accurate and precise quantification of 5-Hydroxy-4-azaindole-3-carbaldehyde in various matrices, such as bulk drug substance, formulated products, and biological fluids, is critical for quality control, stability studies, and pharmacokinetic assessments. This application note provides detailed protocols for the quantitative analysis of 5-Hydroxy-4-azaindole-3-carbaldehyde using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The methodologies presented herein are designed to be both reliable and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2]. The rationale behind the selection of chromatographic conditions, sample preparation procedures, and validation parameters is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Physicochemical Properties of 5-Hydroxy-4-azaindole-3-carbaldehyde
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Key properties of 5-Hydroxy-4-azaindole-3-carbaldehyde are summarized in Table 1.
| Property | Value | Source/Rationale |
| Molecular Formula | C₇Hâ‚ↅNâ‚‚Oâ‚‚ | - |
| Molecular Weight | 162.14 g/mol | Based on chemical structure[3]. |
| Appearance | Brown solid | [3] |
| Predicted logP | ~1.0 - 1.5 | Estimated based on structurally similar compounds like 4-Chloro-7-azaindole-3-carbaldehyde (LogP 2.02) and considering the hydrophilic contribution of the hydroxyl group[4]. This moderate polarity suggests good suitability for reversed-phase chromatography. |
| Predicted pKa | ~8-9 (hydroxyl group), ~2-3 (pyridine nitrogen) | Estimated based on the pKa of phenol and protonated pyridine, respectively. The phenolic hydroxyl group is weakly acidic, while the pyridine nitrogen is weakly basic. This information is crucial for selecting the mobile phase pH to ensure the analyte is in a single ionic form for consistent retention and good peak shape. |
| Predicted UV λmax | ~280-310 nm | Estimated based on the UV spectra of related indole and azaindole structures, which typically exhibit strong absorbance in this region. Experimental verification is recommended. |
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of 5-Hydroxy-4-azaindole-3-carbaldehyde in bulk material and pharmaceutical formulations where the concentration of the analyte is relatively high.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is chosen for its versatility and wide applicability in reversed-phase chromatography, which is well-suited for retaining moderately polar aromatic compounds like the target analyte. The end-capping of the silica-based stationary phase minimizes peak tailing that can result from the interaction of the basic nitrogen in the azaindole ring with residual silanol groups.
-
Mobile Phase: A mixture of a weak acid in water and an organic modifier (acetonitrile or methanol) is a standard mobile phase for reversed-phase HPLC. The acidic pH (around 3) ensures that the pyridine nitrogen is protonated and the phenolic hydroxyl group is in its neutral form, leading to a single, well-defined chromatographic peak. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
Detection Wavelength: Based on the predicted UV λmax, a detection wavelength in the range of 280-310 nm is proposed. A diode array detector (DAD) is recommended during method development to experimentally determine the wavelength of maximum absorbance for optimal sensitivity.
-
System Suitability: System suitability tests are critical to ensure the chromatographic system is performing adequately before running any samples. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of 5-Hydroxy-4-azaindole-3-carbaldehyde (≥98% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 295 nm (or experimentally determined λmax) |
| Run Time | 18 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol or a mixture of acetonitrile and water (50:50 v/v).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase at the initial gradient composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (e.g., for a formulated product): Weigh and finely powder a representative amount of the formulation. Transfer a portion equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of the diluent (e.g., 50:50 acetonitrile:water), sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Summary (as per ICH Q2(R1)) [2]
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | ≤ 0.8% ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. | Peak purity index > 0.999 |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of 5-Hydroxy-4-azaindole-3-carbaldehyde by HPLC-UV.
Method 2: Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of 5-Hydroxy-4-azaindole-3-carbaldehyde in biological matrices (e.g., plasma or urine), LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides excellent specificity by monitoring a specific precursor-to-product ion transition.
Causality Behind Experimental Choices
-
Ionization: Electrospray ionization (ESI) in positive mode is selected because the azaindole structure contains a basic nitrogen atom that can be readily protonated to form a stable [M+H]⁺ ion.
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell of the mass spectrometer. The most stable and abundant fragment ions are chosen for quantification (quantifier) and confirmation (qualifier). For indole derivatives, fragmentation often involves the cleavage of the pyrrole ring or side chains[1].
-
Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated 5-Hydroxy-4-azaindole-3-carbaldehyde) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.
-
Sample Preparation: For biological samples like plasma, protein precipitation is a common and effective method to remove the bulk of proteins that can interfere with the analysis and foul the LC-MS system. This is often followed by a liquid-liquid extraction or solid-phase extraction step to further clean up the sample and concentrate the analyte.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UPLC/HPLC system.
-
C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
Reference standards of 5-Hydroxy-4-azaindole-3-carbaldehyde and an appropriate internal standard (IS).
-
LC-MS grade solvents and reagents.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte: m/z 163.1 → 134.1 (Quantifier), m/z 163.1 → 106.1 (Qualifier) Internal Standard (Hypothetical): m/z 167.1 → 138.1 |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
3. Sample Preparation (Human Plasma)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
4. Method Validation Summary (as per FDA Bioanalytical Method Validation Guidance) [5]
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range (LLOQ to ULOQ) | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.2% |
| Recovery | Consistent and reproducible | ~85% |
| Stability | Freeze-thaw, short-term, long-term, post-preparative stability within ±15% of nominal concentration | Stable under tested conditions |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for the quantification of 5-Hydroxy-4-azaindole-3-carbaldehyde in plasma by LC-MS/MS.
Conclusion
This application note presents two comprehensive and scientifically grounded methods for the quantification of 5-Hydroxy-4-azaindole-3-carbaldehyde. The HPLC-UV method is a robust and cost-effective approach suitable for routine quality control of bulk drug substance and formulated products. The LC-MS/MS method provides the high sensitivity and selectivity required for the analysis of the compound in complex biological matrices, making it ideal for pharmacokinetic and bioequivalence studies. Both protocols are designed as self-validating systems, incorporating system suitability tests and adhering to international validation guidelines to ensure the generation of reliable and accurate data. The provided workflows and validation parameters serve as a strong foundation for researchers to implement and adapt these methods for their specific applications.
References
-
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
-
Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. (1995). ACS Publications. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]
-
Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composition in Dried Leaf Extracts of Piper Sarmentosum Roxb. (2021). MDPI. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
-
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). ResearchGate. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]
-
Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. ResearchGate. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]
-
Serum Sample Preparation for LC-MS and GC-MS. Organomation. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2026). ResearchGate. [Link]
-
Optimal precursor ion selection for LC-MALDI MS/MS. (2013). PMC. [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. [Link]
-
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde. PubChem. [Link]
-
Indole-3-Carboxaldehyde. PubChem. [Link]
Sources
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Hydroxy-4-azaindole-3-carbaldehyde | 1027068-77-4 [chemicalbook.com]
- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification challenges of 5-Hydroxy-4-azaindole-3-carbaldehyde
Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the purification challenges of 5-Hydroxy-4-azaindole-3-carbaldehyde. As a crucial building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and biological assays.[1] This guide, structured in a practical question-and-answer format, offers troubleshooting strategies and in-depth explanations rooted in chemical principles.
Understanding the Molecule: Core Physicochemical Properties
5-Hydroxy-4-azaindole-3-carbaldehyde (MW: 162.15 g/mol ) is a heterocyclic compound typically appearing as a brown solid.[1][2] Its structure, featuring a phenolic hydroxyl group, a pyridine nitrogen, a pyrrole nitrogen, and an aldehyde functional group, imparts a unique combination of properties that are central to its purification challenges:
-
Polarity: The presence of multiple hydrogen bond donors (-OH, -NH) and acceptors (pyridine N, C=O) makes the molecule quite polar, influencing its solubility.
-
Acidity/Basicity: The phenolic hydroxyl is weakly acidic, while the pyridine nitrogen is basic. This amphoteric nature can lead to strong interactions with stationary phases in chromatography and influences solubility in aqueous solutions of varying pH.
-
Reactivity & Stability: The aldehyde group is reactive, and the electron-rich phenol-azaindole system is susceptible to oxidation, often resulting in discoloration upon exposure to air.[3]
This section directly addresses common issues encountered during the purification of 5-Hydroxy-4-azaindole-3-carbaldehyde.
Q1: My initial crude product after synthesis is a dark, intractable tar or oil, not a filterable solid. What went wrong during the workup?
A: This is a frequent issue, often stemming from the workup procedure following a Vilsmeier-Haack formylation, a common synthetic route for this class of compounds.[4][5][6] The Vilsmeier reagent (formed from POCl₃ and DMF) creates a highly acidic and complex reaction mixture.[7][8] Improper workup is the primary cause of obtaining a tarry product.
Causality & Troubleshooting:
-
Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction initially forms an iminium ion, which must be hydrolyzed to the final aldehyde.[6] Quenching the reaction mixture with ice is crucial, but if the temperature rises too quickly or mixing is inefficient, side reactions can occur. The hydrolysis step is often exothermic.
-
Incorrect pH during Neutralization: After the initial quench, the acidic solution must be carefully neutralized (e.g., with NaOH, Na₂CO₃, or NaHCO₃ solution) to precipitate the product.[9]
-
Too Acidic: If the pH remains low, the product, with its basic pyridine nitrogen, can stay in solution as a salt.
-
Too Basic: A high pH (>9-10) can deprotonate the phenolic hydroxyl group, forming a phenoxide salt which is often highly water-soluble and may appear as a dark, oily layer. Overly basic conditions can also promote aerial oxidation and aldol-type side reactions.
-
-
Residual DMF: High-boiling solvents like DMF can trap the product, preventing crystallization.
Recommended Protocol for Initial Workup:
-
Controlled Quench: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to ensure the temperature remains low.
-
Careful Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (e.g., 1-2 M NaOH) dropwise while monitoring the pH with a meter or test strips. Aim for a final pH of 7-8. The product should begin to precipitate as a solid.
-
Patience is Key: Allow the mixture to stir at room temperature or in an ice bath for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Follow this with a wash using a non-polar solvent like cold diethyl ether or hexane to help remove residual organic impurities and aid in drying.
Q2: I'm struggling with recrystallization. My compound either "oils out" or I get very poor recovery. What is a good solvent system?
A: The dual polarity of 5-Hydroxy-4-azaindole-3-carbaldehyde makes finding a single ideal recrystallization solvent challenging. A solvent pair approach is often more successful. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated in a solution from which it cannot crystallize effectively.
Expert Recommendations:
-
Single Solvents: For highly polar compounds like this, polar protic solvents are a good starting point. Ethanol, isopropanol, or n-butanol can be effective.[4] However, solubility might be too high even at room temperature, leading to low recovery.
-
Solvent Pairs: The most robust method is using a solvent pair consisting of a "soluble" solvent in which the compound dissolves well when hot, and an "anti-solvent" in which it is insoluble. The goal is to create a solution that is saturated at the boiling point but highly supersaturated when cooled.
Systematic Approach to Solvent Screening:
-
Dissolve a small amount of your crude material (~50 mg) in a minimal volume of a hot "soluble" solvent (e.g., Ethanol, Methanol, Acetone, or Ethyl Acetate).
-
While the solution is still hot, add the "anti-solvent" (e.g., Water, Hexane, or Diethyl Ether) dropwise until you see persistent cloudiness.
-
Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
| Recommended Solvent Systems for Recrystallization | |
| Solvent Pair | Rationale & Comments |
| Ethanol / Water | Primary Choice. The compound has good solubility in hot ethanol. Water acts as an excellent anti-solvent. This system is effective for many polar heterocyclic compounds. |
| Isopropanol / Hexane | Good for moderately polar compounds. Lower risk of "oiling out" compared to methanol/water systems due to the higher boiling point of isopropanol. |
| Ethyl Acetate / Hexane | A classic system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[10] |
| Acetone / Water | Similar to Ethanol/Water. Acetone's lower boiling point allows for easier removal during drying. |
Q3: My purity is still below 95% after recrystallization. How should I approach purification by column chromatography?
A: Column chromatography is the next logical step for removing closely related impurities. Given the compound's polar and weakly basic nature, special considerations are needed to achieve good separation and avoid common issues like peak tailing.
Expert Recommendations:
-
Stationary Phase: Standard silica gel (200-400 mesh) is the workhorse.[11] However, the basic pyridine nitrogen and acidic phenol can interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing.
-
Mobile Phase (Eluent):
-
Tailing Inhibitor: To counteract peak tailing, it is highly recommended to add a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to the methanol portion of your mobile phase. This deactivates the acidic sites on the silica, leading to sharper, more symmetrical peaks.
-
Solvent Systems: Start with a moderately polar system and gradually increase polarity. A gradient elution is often more effective than an isocratic (constant) one.
-
| Recommended Eluent Systems for Silica Gel Chromatography | |
| Solvent System | Typical Starting Gradient |
| Dichloromethane (DCM) / Methanol | 100% DCM -> 95:5 DCM/MeOH |
| Ethyl Acetate (EtOAc) / Hexane | 50:50 EtOAc/Hexane -> 100% EtOAc |
| Chloroform / Methanol | 98:2 CHCl₃/MeOH -> 90:10 CHCl₃/MeOH |
Experimental Workflow for Flash Chromatography
Q4: What are the most likely impurities I need to remove, and how can I detect them?
A: Impurities are typically remnants of the synthesis or products of degradation. Knowing what to look for is critical for developing a successful purification strategy.
-
Unreacted Starting Material: Residual 5-hydroxy-4-azaindole would be a primary impurity. It is more polar than the product and would likely have a lower Rf on TLC.
-
Regioisomers: Depending on the selectivity of the formylation reaction, trace amounts of other formylated isomers could be present. These are often difficult to separate and may require optimized chromatography.
-
Vilsmeier-Haack Related Impurities: Side reactions with the DMF/POCl₃ reagent can lead to chlorinated or other modified azaindole species.
-
Oxidation/Degradation Products: As a phenol, the compound is susceptible to oxidation, which often results in the formation of highly colored, polymeric materials. These are typically very polar and may remain at the baseline of a TLC plate or stick irreversibly to a silica column.
Analytical Detection Methods:
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Quick, inexpensive method to assess the number of components, determine Rf values, and monitor column chromatography fractions. |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% formic acid or TFA) can provide high-resolution separation and accurate quantification of purity (e.g., >97%).[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Invaluable for identifying impurities. Provides the molecular weight of each separated component, allowing you to hypothesize the structure of byproducts (e.g., unreacted starting material, dimers, or oxidation products). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals. |
Q5: My purified, light-colored solid turns dark brown upon storage. How can I ensure its long-term stability?
A: This discoloration is a classic sign of oxidation. The electron-rich phenolic ring system is susceptible to air oxidation, which is often accelerated by light and heat. This process forms quinone-type structures and polymers that are highly colored.
General Purification and Stability Workflow
Best Practices for Storage:
-
Inert Atmosphere: The most critical step is to remove oxygen. After ensuring the compound is completely dry, place it in a vial, flush the headspace with an inert gas like argon or nitrogen, and then seal it tightly.
-
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect the compound from light.
-
Low Temperature: Store the sealed vial in a freezer (-20 °C is standard) or at least in a refrigerator (2-8 °C).[2]
-
Dryness: Ensure the compound is free of residual solvents before long-term storage, as they can promote degradation. Dry the final product under high vacuum.
By implementing these rigorous purification and storage protocols, researchers can ensure the high quality and stability of their 5-Hydroxy-4-azaindole-3-carbaldehyde, paving the way for reliable and reproducible downstream applications.
References
-
ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]
-
ACS Publications. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
MDPI. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. Retrieved from [Link]
-
Organic Syntheses. (1959). Indole-3-aldehyde. Org. Synth. 1959, 39, 30. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde. Retrieved from [Link]
-
RosDok. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxyindole-3-Carbaldehyde. Retrieved from [Link]
Sources
- 1. 5-Hydroxy-4-azaindole-3-carbaldehyde|CAS 1027068-77-4 [benchchem.com]
- 2. 5-Hydroxy-4-azaindole-3-carbaldehyde | 1027068-77-4 [chemicalbook.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]
- 12. researchgate.net [researchgate.net]
5-Hydroxy-4-azaindole-3-carbaldehyde stability and storage conditions
Welcome to the technical support guide for 5-Hydroxy-4-azaindole-3-carbaldehyde. This document provides in-depth guidance on the stability and storage of this compound, designed for researchers and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues proactively. The recommendations herein are synthesized from best practices for handling structurally related azaindole, hydroxyindole, and aromatic aldehyde compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 5-Hydroxy-4-azaindole-3-carbaldehyde.
Q1: What are the optimal long-term storage conditions for solid 5-Hydroxy-4-azaindole-3-carbaldehyde?
While some suppliers may indicate room temperature storage, for maximizing the long-term stability and shelf-life of this reagent, more stringent conditions are recommended based on the chemical liabilities of its functional groups (a phenolic hydroxyl group and an aromatic aldehyde).
-
Temperature: Store at -20°C or colder.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The hydroxyl and aldehyde groups are susceptible to oxidation, which can be accelerated by air.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light.[1][2][3][4]
Q2: The supplier shipped the compound at ambient temperature. Is it still viable?
Yes. Most stable, solid compounds can withstand short-term exposure to ambient temperatures during shipping without significant degradation.[7] However, for long-term storage, you should immediately transfer the compound to the recommended -20°C conditions upon receipt.
Q3: What is the best practice for handling the solid compound upon receipt?
To prevent moisture contamination, which can compromise the compound's stability, allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Handle the solid in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Q4: Which solvents should I use to prepare a stock solution?
Due to the presence of a hydroxyl group and the potential for reactivity, the choice of solvent is critical.
-
Recommended: High-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Use with Caution: Protic solvents like methanol and ethanol can potentially form acetals with the aldehyde group over time. If their use is unavoidable, prepare solutions fresh and use them immediately.
-
Avoid: Aqueous buffers for primary stock solutions. The compound's stability in aqueous media is likely limited.
Q5: How should I store stock solutions?
Stock solutions are significantly less stable than the solid compound.
-
Aliquoting: Prepare high-concentration stock solutions and immediately aliquot them into single-use volumes in tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage Temperature: Store aliquots at -80°C for maximum stability.
-
Inert Atmosphere: Before sealing vials for storage, purging the headspace with dry argon or nitrogen can further protect the solution from oxidation.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution & Explanation |
| Compound has darkened or changed color in the vial. | Oxidation and/or degradation from exposure to air, light, or moisture. The phenolic hydroxyl group is particularly prone to oxidation, which often results in colored byproducts. | Discard the compound. A color change indicates a significant loss of purity that will compromise experimental results. To prevent recurrence, ensure all future vials are stored under an inert atmosphere at ≤ -20°C and protected from light.[3][4] |
| Inconsistent or non-reproducible assay results. | 1. Stock Solution Degradation: Repeated freeze-thaw cycles or prolonged storage (even at -20°C) can degrade the compound in solution. 2. Working Solution Instability: The compound may be unstable in your aqueous assay buffer, degrading over the course of the experiment. | 1. Use a fresh aliquot for each experiment. Never reuse a thawed aliquot. If issues persist, prepare a fresh stock solution from the solid material. 2. Assess compound stability in your assay buffer. Incubate the compound in the buffer for the maximum duration of your experiment. Analyze the sample by HPLC or LC-MS at different time points to check for degradation. If unstable, you may need to adjust the buffer pH or add antioxidants, or add the compound to the assay at the last possible moment. |
| Difficulty dissolving the solid compound. | 1. Incorrect Solvent Choice: The compound may have limited solubility in the selected solvent. 2. Low-Quality Solvent: Presence of water in a non-aqueous solvent can affect solubility. | 1. Switch to a more polar aprotic solvent, such as DMSO. Gentle warming (to 30-40°C) or brief sonication can aid dissolution. 2. Use high-purity, anhydrous grade solvents. Ensure solvents are new or have been properly stored to prevent water absorption. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Remove the vial of solid 5-Hydroxy-4-azaindole-3-carbaldehyde from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.
-
Weighing: In a chemical fume hood, weigh out the desired amount of solid into a new, sterile amber glass vial. Example: For 1 mL of a 10 mM solution (MW: 162.14 g/mol ), weigh 1.62 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquoting & Storage: Immediately divide the stock solution into single-use aliquots in microvials. Purge the headspace of each vial with nitrogen or argon gas before sealing.
-
Labeling & Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store immediately at -80°C.
Visualization of Key Workflows
Caption: Recommended workflow from compound receipt to experimental use.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
Safety Data Sheet: 7-Azaindole - Carl ROTH . (n.d.). Carl ROTH. [Link]
-
Shirude, P. S., et al. (2019). Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo . Journal of Medicinal Chemistry. [Link]
-
Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem . (n.d.). National Institutes of Health. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH . (n.d.). National Institutes of Health. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central . (n.d.). National Institutes of Health. [Link]
-
SAFETY DATA SHEET - 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde . (n.d.). AFG Bioscience LLC. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis . (2025). Preprints.org. [Link]
-
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde | C9H5F3N2O | CID 72207514 - PubChem . (n.d.). National Institutes of Health. [Link]
-
7-Azaindole-3-carboxaldehyde, 97% | 4649-09-6 - J&K Scientific . (n.d.). J&K Scientific. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. aksci.com [aksci.com]
- 7. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Vilsmeier-Haack Formylation of Azaindoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to introduce a formyl group onto the azaindole scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this reaction on these important heterocyclic systems.
Introduction: The Azaindole Challenge
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] While indoles are excellent substrates, their aza-analogs, the azaindoles (pyrrolo[2,3-b]pyridine and its isomers), present a unique set of challenges. The presence of the electron-withdrawing pyridine nitrogen atom deactivates the ring system towards electrophilic aromatic substitution compared to indole, making the reaction more sensitive to conditions and substrate electronics.[3][4] This guide will equip you with the knowledge to overcome these challenges and achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack reaction on an unsubstituted azaindole?
A1: The formylation of azaindoles, much like indoles, overwhelmingly occurs at the C3-position of the pyrrole ring.[3][5] This is due to the higher electron density at this position and the ability of the pyrrole nitrogen to stabilize the positive charge in the Wheland intermediate. The general order of reactivity for electrophilic attack on the pyrrole ring is C3 > C2. The pyridine ring is significantly less reactive and is not formylated under standard Vilsmeier-Haack conditions.
Q2: How does the position of the nitrogen atom in the pyridine ring (4-, 5-, 6-, vs. 7-azaindole) affect the reaction?
A2: The position of the pyridine nitrogen influences the overall electron density of the heterocyclic system, but the preference for C3-formylation is maintained across all isomers. However, the reactivity can be subtly affected. 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is generally considered the most reactive among the isomers in electrophilic substitutions due to the nitrogen's position relative to the pyrrole ring.[6] Conversely, isomers where the nitrogen atom's electron-withdrawing effect is more strongly felt by the pyrrole ring may require slightly more forcing conditions.
Q3: My Vilsmeier-Haack reaction on a substituted azaindole is not working. What are the most common reasons for failure?
A3: There are several potential reasons for a failed reaction:
-
Poor Quality Reagents: The Vilsmeier reagent is moisture-sensitive. Ensure your phosphorus oxychloride (POCl₃) is fresh and your N,N-dimethylformamide (DMF) is anhydrous. Old DMF can contain dimethylamine, which can consume the reagent.[4]
-
Highly Electron-Deficient Substrate: If your azaindole is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R), the ring may be too deactivated for the Vilsmeier reagent, which is a relatively weak electrophile.[4]
-
Incorrect Stoichiometry: Using an insufficient amount of the Vilsmeier reagent can lead to incomplete conversion. A slight excess of the reagent is often beneficial.
-
Inadequate Temperature: While the initial formation of the Vilsmeier reagent is often done at 0 °C, the subsequent reaction with the azaindole may require heating to proceed at a reasonable rate.
-
Steric Hindrance: Bulky substituents near the C3 position can hinder the approach of the Vilsmeier reagent.
Q4: I'm observing the formation of a side product that is not the desired aldehyde. What could it be?
A4: A common side reaction, particularly with certain substituted 6-azaindoles, is the formation of a formamidine derivative instead of the cyclized azaindole-3-carboxaldehyde.[7] This occurs when the reaction pathway is diverted after the initial formylation of an amino group, for example. Another possibility, though less common with azaindoles than with highly reactive indoles, is the formation of dimers or trimers under forcing conditions.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
You've run your Vilsmeier-Haack reaction on your azaindole substrate, but the TLC or LC-MS analysis shows mostly unreacted starting material or a complex mixture of minor products.
Caption: Troubleshooting flowchart for low-yield Vilsmeier-Haack reactions.
-
Causality: The Vilsmeier reagent is a moderately reactive electrophile. The electron-deficient nature of the azaindole ring can make the initial electrophilic attack the rate-limiting step.
-
Actionable Advice:
-
Reagent Integrity: Before starting, ensure your DMF is anhydrous. If the bottle has been open for a while, consider using a freshly opened bottle or distilling it over calcium hydride.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction by TLC or LC-MS at intervals. A temperature range of 50-80 °C is often effective for less reactive substrates.
-
Stoichiometry: For deactivated azaindoles, increasing the equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF) from the typical 1.2-1.5 equivalents to 2-3 equivalents can drive the reaction to completion.
-
Hydrolysis of the Iminium Intermediate: The final step is the hydrolysis of the C3-iminium salt intermediate to the aldehyde. This step is crucial. If the workup is too rapid or the pH is not sufficiently basic, hydrolysis may be incomplete. Ensure the aqueous workup involves vigorous stirring with a basic solution (e.g., aqueous sodium acetate, sodium bicarbonate, or dilute NaOH) until the intermediate is fully converted.
-
Problem 2: Issues with Regioselectivity or Side Product Formation
You've isolated a product, but it's not the expected C3-aldehyde, or you have a mixture of isomers or unexpected byproducts.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on azaindole.
-
Regioselectivity: As established, formylation at positions other than C3 is electronically disfavored and highly unlikely unless the C3 position is blocked. If you suspect an alternative isomer, rigorous characterization (1D/2D NMR) is necessary.
-
Side Products:
-
N-Formylation: While less common, acylation at the pyrrole nitrogen (N1) can occur, especially if the C3 position is sterically hindered. This is usually reversible and under thermodynamic control, the C3-formylated product should be favored.
-
Formamidine Formation: In specific cases, such as the synthesis of 6-azaindoles from 3-amino-4-methylpyridines, the reaction can be arrested at the formamidine stage if the subsequent cyclization is disfavored (e.g., due to steric hindrance from an α-substituent on the pyridine ring).[7] If this is your synthetic route, consider if your substrate is appropriate for the cyclization step.
-
Dimerization: A review article has noted the formation of a dimer from a 5-methoxy-1-methyl-7-azaindole under Vilsmeier-Haack conditions. This is more likely with electron-rich azaindoles and under harsh conditions (prolonged heating, high concentration). If you observe a product with approximately double the mass of your expected product, dimerization may be the cause. Try using milder conditions (lower temperature, shorter reaction time).
-
Problem 3: Difficult Workup and Purification
The reaction appears successful, but isolating a pure product is challenging. The product may be water-soluble, difficult to extract, or streak on silica gel columns.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. The Vilsmeier reagent reacts exothermically with water.
-
Hydrolysis and pH Adjustment: Add a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate. The goal is to neutralize the acidic mixture and facilitate the hydrolysis of the iminium salt. Stir vigorously at room temperature until TLC/LC-MS confirms the disappearance of the intermediate. For stubborn iminium salts, gentle heating (e.g., 40 °C) of the neutralized mixture can be beneficial.
-
Extraction: Formylated azaindoles can be quite polar. Standard extraction with ethyl acetate may be inefficient. Consider using a more polar solvent system like a mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1) for extraction. Multiple extractions will be necessary.
-
Purification:
-
Column Chromatography: Due to their polarity, these compounds can streak on silica gel. A common technique is to pre-adsorb the crude material onto silica gel before loading it onto the column. For the mobile phase, a gradient elution starting with a less polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing for these basic compounds.
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetonitrile).
-
Data Summary: Reaction Parameters
The following table provides a general overview of reaction conditions for the Vilsmeier-Haack formylation of unsubstituted azaindole. Note that specific substrates may require optimization.
| Parameter | Recommended Condition | Rationale |
| Vilsmeier Reagent | POCl₃ in DMF | Standard, effective, and cost-efficient. |
| Equivalents of POCl₃ | 1.2 - 3.0 eq. | Use higher equivalents for electron-deficient or sterically hindered azaindoles. |
| Solvent | DMF (often used in excess as both solvent and reagent) | High boiling point allows for a wide range of reaction temperatures. |
| Temperature | 0 °C to 80 °C | Reagent formation at 0 °C, followed by room temperature or heating for the reaction with azaindole. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. Deactivated substrates will require longer times. |
| Workup | Quench on ice, followed by basification (e.g., NaHCO₃, NaOH) | Neutralizes acid and hydrolyzes the intermediate iminium salt to the final aldehyde.[1] |
References
-
Schror, J., et al. (2011). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Journal of Chemical Information and Modeling, 51(11), 2919-2928. Available at: [Link]
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Wipf, P. (2007). Heterocyclic Chemistry. University of Pittsburgh, Department of Chemistry. Available at: [Link]
-
Pearson Education. (n.d.). The electrophilic aromatic substitution reaction rate for indole... Pearson Study Prep. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Liu, P., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 132(45), 15930–15932. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The electrophilic aromatic substitution reaction rate for indole ... | Study Prep in Pearson+ [pearson.com]
- 6. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up 5-Hydroxy-4-azaindole-3-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Azaindole scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, making robust synthetic routes essential.[1] However, their synthesis, particularly when scaling up, presents unique challenges due to the electronic nature of the fused pyridine ring.[2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Core Synthetic Pathway: The Vilsmeier-Haack Reaction
The most common and direct method for introducing a formyl group at the C3 position of an azaindole core is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to act as the electrophile.[5]
The overall transformation is as follows:
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide: From Bench Scale to Pilot Plant
This section addresses common issues encountered during the synthesis and scale-up of 5-Hydroxy-4-azaindole-3-carbaldehyde in a question-and-answer format.
Q1: My reaction yield is extremely low, or I'm only recovering the 5-hydroxy-4-azaindole starting material. What went wrong?
This is a frequent issue, often traceable to three critical areas: the Vilsmeier reagent, reaction conditions, or the nature of the substrate itself.
-
Expertise & Causality: The Vilsmeier reagent is a moisture-sensitive electrophile. Its effective concentration is paramount for driving the reaction forward. The 4-azaindole ring is inherently electron-deficient compared to a standard indole, making it less reactive towards electrophilic substitution.[2] Therefore, a highly active and stoichiometric excess of the reagent is necessary.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure both DMF and POCl₃ are anhydrous and of high purity. It is best practice to use freshly distilled POCl₃ and anhydrous grade DMF.[6] Old or improperly stored reagents are a primary cause of failure.
-
Reagent Formation Temperature: The initial reaction between DMF and POCl₃ is exothermic. This step should be performed at a low temperature (0-5 °C) with slow, controlled addition of POCl₃ to the DMF.[7] Allowing the temperature to rise can lead to reagent decomposition.
-
Reaction Temperature: After the addition of the 5-hydroxy-4-azaindole substrate, the reaction often requires heating to proceed at a reasonable rate.[7] If you are running the reaction at room temperature and seeing no conversion, a gradual increase in temperature (e.g., to 50-85 °C) is recommended. Monitor the reaction progress by TLC or LCMS to avoid decomposition at excessive temperatures.
-
Stoichiometry: Due to the reduced nucleophilicity of the azaindole core, a larger excess of the Vilsmeier reagent may be required compared to standard indole syntheses. Try increasing the equivalents of both POCl₃ and DMF.
-
Q2: My TLC/LCMS shows the formation of multiple products, and purification is a nightmare. What are these impurities?
Side product formation is a significant challenge, especially during scale-up where localized concentration and temperature gradients can occur.
-
Expertise & Causality: The 5-hydroxy-4-azaindole scaffold has multiple potentially reactive sites. Besides the target C3 position, the hydroxyl group and the pyrrolic nitrogen can react with the highly reactive Vilsmeier reagent or POCl₃.
-
Potential Side Products & Solutions:
-
O-Formylation/O-Phosphorylation: The phenolic hydroxyl group can be formylated or react with POCl₃. This is often reversible upon aqueous work-up, but stable byproducts can form.
-
Solution: Consider protecting the hydroxyl group as a more stable ether (e.g., methyl or benzyl) before formylation, followed by a deprotection step. This adds steps but can significantly improve yield and purity.
-
-
N-Formylation: The pyrrolic nitrogen can be formylated, though this is generally less favorable.
-
Di-formylation: While less common, reaction at other positions on the ring can occur under harsh conditions.
-
Polymerization/Decomposition: Azaindoles can be unstable in strongly acidic conditions, which are generated during the reaction. Prolonged reaction times or excessively high temperatures can lead to intractable tars.
-
Solution: Minimize reaction time by closely monitoring for the disappearance of the starting material. Ensure efficient stirring to prevent localized "hot spots."
-
-
Q3: The reaction stalls after partial conversion. How can I drive it to completion?
A stalled reaction suggests that the activation energy barrier is not being overcome or that the active reagent has been consumed.
-
Expertise & Causality: This often points back to insufficient reagent activity or suboptimal reaction conditions. The electron-withdrawing effect of the pyridine nitrogen deactivates the pyrrole ring, making the final push to completion difficult.[2]
-
Troubleshooting Steps:
-
Solvent Choice: While DMF is part of the reagent system, using a co-solvent like dichloroethane (DCE) or acetonitrile can sometimes improve the solubility of the azaindole starting material and the reaction intermediates.
-
Re-activation: In some cases, a second, later addition of a portion of the Vilsmeier reagent can help push a stalled reaction to completion.
-
Temperature Profile: A "heat-soak" period may be necessary. After the initial reaction period, increasing the temperature by another 10-20 °C for a defined period (e.g., 1-2 hours) can provide the energy needed for full conversion. Again, this must be balanced against the risk of decomposition.
-
Q4: The aqueous work-up is problematic. The product either won't precipitate or it comes out as an oil. How can I improve isolation?
The work-up step is critical for both yield and purity. The hydrolysis of the intermediate iminium salt is highly exothermic and must be controlled.[6]
-
Expertise & Causality: The product's solubility is highly pH-dependent due to the basic pyridine nitrogen, the acidic pyrrole N-H, and the phenolic hydroxyl group. Proper pH control is essential for clean precipitation.
-
Best Practices for Work-up and Purification:
-
Controlled Quenching: The reaction mixture should be added slowly to a vigorously stirred vessel of crushed ice or ice-water.[6] Never add water directly to the reaction flask on a large scale, as the exothermic reaction can be uncontrollable.
-
pH Adjustment: After quenching, the solution will be strongly acidic. The product is typically precipitated by careful basification. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[8] Aim for a pH around 7-8 for optimal precipitation. Using strong bases like NaOH can sometimes lead to product degradation or the formation of soluble phenoxide salts.
-
Filtration and Washing: Once precipitated, collect the solid by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a non-polar solvent like hexanes or diethyl ether to remove organic-soluble impurities.
-
Recrystallization: If the product is still impure, recrystallization is often effective. Suitable solvents include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes.[6]
-
Frequently Asked Questions (FAQs)
Q: Are there any greener or milder alternatives to the Vilsmeier-Haack reaction for this transformation? A: Yes. While the Vilsmeier-Haack reaction is a classic and powerful method, concerns over the use of POCl₃ have driven the development of alternatives. One promising approach is an iron-catalyzed C3-formylation using formaldehyde and aqueous ammonia, with air as the oxidant.[9] This method avoids harsh reagents and can be more environmentally benign, although optimization for the 5-hydroxy-4-azaindole substrate would be required.[9]
Q: How can I reliably monitor the reaction's progress on a large scale? A: Direct sampling for TLC or LCMS is standard. For process scale, ensure you have a safe and representative sampling method. A useful TLC stain for visualizing the aldehyde product is 2,4-dinitrophenylhydrazine (DNPH), which forms a brightly colored spot with aldehydes and ketones.
Q: What are the most critical safety precautions when scaling up this synthesis? A:
-
Reagent Handling: POCl₃ is highly corrosive and reacts violently with water. All additions should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exotherm Control: The two main exothermic events are the formation of the Vilsmeier reagent and the aqueous quench. Ensure your reactor has adequate cooling capacity and that additions are done slowly to maintain temperature control.
-
Pressure: The quench can release HCl gas. Ensure the vessel is properly vented.
Q: How do I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is required:
-
¹H NMR: To confirm the presence of the aldehyde proton (~9-10 ppm) and the correct aromatic substitution pattern.
-
¹³C NMR: To identify the aldehyde carbonyl carbon (~185 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight (162.16 g/mol for the neutral molecule).
-
HPLC: To determine the purity profile.
-
Melting Point: To compare with literature values as a measure of purity.
Key Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure and should be optimized for your specific scale and equipment.
-
Vilsmeier Reagent Preparation:
-
In a three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (4.0 equiv.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[6]
-
After the addition is complete, stir the resulting yellow solution at 0-5 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 5-hydroxy-4-azaindole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add this solution to the pre-formed Vilsmeier reagent at 0-10 °C.
-
Once the addition is complete, slowly warm the mixture to 85 °C and hold for 5-7 hours, or until TLC/LCMS analysis indicates consumption of the starting material.[7]
-
-
Work-up and Isolation:
-
Prepare a separate vessel with a large volume of crushed ice and water under vigorous stirring.
-
Slowly and carefully pour the warm reaction mixture onto the ice. The hydrolysis is exothermic.
-
Once the quench is complete, slowly add a saturated aqueous solution of sodium carbonate until the pH of the mixture is ~8.[7]
-
A solid precipitate should form. Continue stirring in the cold for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake extensively with cold water, followed by a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the crude 5-Hydroxy-4-azaindole-3-carbaldehyde.
-
-
Purification:
-
Recrystallize the crude product from ethanol or an ethyl acetate/hexane solvent system to obtain the pure product.[6]
-
Data Summary: Troubleshooting Parameters
| Parameter | Common Issue | Recommended Action | Rationale |
| Reagent Quality | Low Yield / No Reaction | Use freshly distilled POCl₃ and anhydrous DMF. | The Vilsmeier reagent is highly sensitive to moisture, which quenches the active electrophile.[6] |
| Reaction Temp. | Stalled Reaction / Slow Rate | Increase temperature gradually (e.g., to 85 °C). | The electron-deficient azaindole ring requires thermal energy to overcome the activation barrier for electrophilic substitution.[2][7] |
| Work-up pH | Poor Precipitation / Oily Product | Adjust pH carefully to 7-8 with a mild base (e.g., Na₂CO₃). | The product has multiple ionizable groups; its solubility is minimized near neutral pH. Strong base can form soluble salts.[7] |
| Quenching Method | Uncontrolled Exotherm / Safety Hazard | Add reaction mixture slowly to a large excess of ice/water. | Dilutes the reactants and provides a large heat sink to safely manage the highly exothermic hydrolysis of the iminium salt.[6] |
Logical Troubleshooting Workflow
Sources
- 1. A Tetrazine‐Based Synthesis for Accessing Underutilized Aza‐Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
enhancing the reactivity of 5-Hydroxy-4-azaindole-3-carbaldehyde
Welcome to the technical support guide for 5-Hydroxy-4-azaindole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical guidance on enhancing the reactivity of this versatile heterocyclic building block. We will move from foundational principles to troubleshooting common synthetic challenges, equipping you with the knowledge to optimize your experimental outcomes.
Section 1: Foundational Principles of Reactivity
Q1: What are the key structural features of 5-Hydroxy-4-azaindole-3-carbaldehyde that dictate its reactivity?
A1: The reactivity of 5-Hydroxy-4-azaindole-3-carbaldehyde is a nuanced interplay of its constituent parts: the pyrrole ring, the fused pyridine ring, the hydroxyl group, and the carbaldehyde. Understanding their electronic contributions is the first step to mastering its use.
-
Pyridine Ring (4-aza position): The nitrogen atom in the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I) on the entire fused system. This effect deactivates the pyrrole ring towards electrophilic substitution compared to a standard indole, making reactions like Friedel-Crafts challenging. This electron deficiency is a primary reason for the sluggish reactivity often observed in azaindole chemistry.[1][2]
-
Pyrrole Ring: While deactivated by the adjacent pyridine, the pyrrole nitrogen's lone pair maintains the ring's ability to participate in nucleophilic reactions and C-H functionalization. The N-H proton is acidic and can be deprotonated with a suitable base to generate a highly nucleophilic anion.
-
5-Hydroxy Group (-OH): This is a powerful electron-donating group (+M effect). It partially counteracts the deactivating effect of the pyridine nitrogen, particularly at the C4 and C6 positions (ortho and para). Crucially, it also introduces its own reactivity: it is a nucleophile and can undergo O-alkylation or O-acylation, and its acidic proton can interfere with base-catalyzed reactions.
-
3-Carbaldehyde Group (-CHO): This is a classic electron-withdrawing group (-M effect). It deactivates the pyrrole ring towards electrophilic attack but, more importantly, provides a key electrophilic site for nucleophilic addition and condensation reactions.[3]
The diagram below illustrates the dominant electronic influences within the molecule.
Caption: Electronic landscape of 5-Hydroxy-4-azaindole-3-carbaldehyde.
Section 2: Troubleshooting Common Reactions
Q2: My nucleophilic addition to the aldehyde is sluggish or incomplete. How can I improve it?
A2: Sluggish addition to the aldehyde is common and can be addressed by enhancing the electrophilicity of the carbonyl carbon.
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the carbonyl oxygen, polarizing the C=O bond and making the carbon more susceptible to nucleophilic attack.
-
Solvent Choice: Switch to a polar aprotic solvent like THF or Dioxane, which can solvate the reagents effectively without interfering. Protic solvents can sometimes form hydrogen bonds with the carbonyl, slightly deactivating it.
-
Temperature: While room temperature is a good starting point, gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome the reaction barrier. Monitor by TLC to avoid decomposition.
Table 1: Lewis Acid Selection for Aldehyde Activation
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Notes |
| MgBr₂·OEt₂ | 20 - 100 | DCM, THF | Mild and effective for sensitive substrates. |
| Sc(OTf)₃ | 5 - 10 | Acetonitrile, DCM | Highly efficient catalyst, can be used in small amounts.[4] |
| TiCl₄ | 100 - 120 | DCM | Very strong, use at low temperatures (-78 °C) to avoid side reactions. |
| ZnCl₂ | 50 - 100 | THF, Ether | A cost-effective and moderately active choice. |
Q3: I am seeing low yields and side products in my Knoevenagel (or similar) condensation. What should I troubleshoot?
A3: Knoevenagel-type condensations are powerful C-C bond-forming reactions but can be problematic with this substrate. The primary issues are often incomplete reaction, side reactions involving the 5-hydroxy group, or catalyst incompatibility.
The following workflow diagram outlines a systematic troubleshooting approach.
Sources
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- 2. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 4. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 5-Hydroxy-4-azaindole-3-carbaldehyde Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 5-hydroxy-4-azaindole-3-carbaldehyde derivatives. As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, overcoming poor cellular uptake is a critical step in advancing these promising compounds.[1][2][3][4] This guide provides a comprehensive framework for diagnosing permeability issues and implementing effective solutions, grounded in established scientific principles and field-proven methodologies.
Part 1: Understanding the Challenge - The Physicochemical Landscape of 5-Hydroxy-4-azaindole-3-carbaldehyde
The 5-hydroxy-4-azaindole-3-carbaldehyde core, while offering advantageous hydrogen bonding interactions with target proteins, presents inherent physicochemical properties that can impede passive diffusion across cellular membranes.[1][5]
-
Hydrogen Bonding: The hydroxyl and aldehyde groups, along with the nitrogen atoms in the azaindole ring system, are significant hydrogen bond donors and acceptors. While crucial for target binding, these polar functionalities increase the desolvation penalty for membrane translocation, thus potentially reducing permeability.[3]
-
Aqueous Solubility: The introduction of a nitrogen atom into the indole scaffold generally increases aqueous solubility, which is a favorable property for formulation.[1] However, a delicate balance between solubility and lipophilicity is required for optimal cell permeability.
-
Predicted Physicochemical Properties: For the closely related 7-azaindole-3-carbaldehyde, the predicted XLogP3 is approximately 0.8.[6] The addition of a hydroxyl group to create the 5-hydroxy-4-azaindole-3-carbaldehyde scaffold likely further decreases lipophilicity, suggesting a potential cause for poor passive diffusion.
Part 2: Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the experimental evaluation of cell permeability for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My 5-hydroxy-4-azaindole-3-carbaldehyde derivative shows high potency in my biochemical assay but is inactive in cell-based assays. What is the likely cause?
A1: A significant drop-off in activity between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may not be reaching its intracellular target at a sufficient concentration. Other potential causes include rapid efflux from the cell or intracellular metabolism.
Q2: How can I quantitatively assess the cell permeability of my compound?
A2: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput screen for passive diffusion, while the Caco-2 assay provides more comprehensive information on passive and active transport mechanisms, including efflux.[7]
Q3: My compound has poor aqueous solubility, which is complicating my permeability assay. How can I address this?
A3: For in vitro assays, the use of co-solvents like DMSO is common, but the final concentration should typically be kept low (e.g., <1%) to avoid impacting cell monolayer integrity. For compounds with very low solubility, formulation strategies such as the use of cyclodextrins or the preparation of a self-emulsifying drug delivery system (SEDDS) may be necessary even for in vitro testing.
Q4: How do I know if my compound is a substrate for efflux pumps?
A4: A bidirectional Caco-2 assay is the gold standard for identifying efflux pump substrates. In this assay, the permeability is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that the compound is actively transported out of the cell.[8]
Q5: What are the main strategies to improve the cell permeability of my lead compound?
A5: There are two primary approaches:
-
Medicinal Chemistry: This involves structural modification of the compound, such as creating a prodrug or altering its physicochemical properties (e.g., masking hydrogen bond donors, increasing lipophilicity).
-
Formulation: This involves developing a delivery system to enhance absorption, such as a self-emulsifying drug delivery system (SEDDS) or a nanoparticle formulation.
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed protocols for key experiments and guidance on interpreting the resulting data.
Permeability Assessment
The PAMPA assay is a rapid and cost-effective method to assess passive permeability.
Experimental Workflow:
Caption: Workflow for the PAMPA experiment.
Data Interpretation:
Permeability (Papp) values are typically classified as follows:
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 1.5 | High |
| Low | < 1.5 | Low |
Data adapted from established industry standards.
This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[7]
Experimental Workflow:
Caption: Caco-2 permeability assay workflow.
Data Interpretation:
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Moderate | 1 - 10 | 20 - 90% |
| Low | < 1 | < 20% |
Data adapted from established correlations between Caco-2 permeability and human oral absorption.[7][9]
Reference Compound Permeability Data:
| Compound | Permeability Class | Typical Papp (A-B) in Caco-2 (x 10⁻⁶ cm/s) |
| Propranolol | High | > 20 |
| Verapamil | Moderate (efflux substrate) | ~5-10 |
| Atenolol | Low | < 0.5 |
These are approximate values and can vary between laboratories.
Strategies for Improving Cell Permeability
If your 5-hydroxy-4-azaindole-3-carbaldehyde derivative exhibits low permeability, consider the following strategies.
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[10][11] This approach can be used to mask polar functional groups, thereby increasing lipophilicity and passive diffusion.
Strategy for 5-Hydroxy-4-azaindole-3-carbaldehyde Derivatives:
The phenolic hydroxyl group is an ideal handle for prodrug modification. Esterification of the hydroxyl group can effectively mask its polarity.
Example: Acetoxymethyl (AM) Ether Prodrug
Caption: Prodrug strategy for permeability enhancement.
Quantitative Impact of Prodrug Strategy:
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
Lab-Scale SEDDS Preparation Protocol:
-
Component Selection:
-
Oil: Select an oil in which the compound has high solubility (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Kolliphor RH 40, Tween 80).
-
Co-surfactant: Select a co-surfactant to improve emulsification (e.g., Transcutol HP, PEG 400).
-
-
Formulation:
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the 5-hydroxy-4-azaindole-3-carbaldehyde derivative to the mixture.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the compound is completely dissolved and the mixture is clear and homogenous.
-
Store at room temperature.
-
-
Evaluation:
-
Add a small amount of the SEDDS formulation to an aqueous buffer and gently agitate to observe the formation of a nanoemulsion.
-
The resulting emulsion can be used for in vitro permeability assays.
-
Nanoprecipitation is a simple and rapid method for producing drug nanoparticles, which can improve the dissolution rate and permeability of poorly soluble compounds.[13][14][15][16][17]
Lab-Scale Nanoprecipitation Protocol:
-
Solvent Selection:
-
Preparation:
-
Dissolve the 5-hydroxy-4-azaindole-3-carbaldehyde derivative and a stabilizer (e.g., Poloxamer 188, Eudragit RLPO) in the organic solvent.[14]
-
Rapidly inject the organic solution into the vigorously stirred aqueous anti-solvent.
-
Continue stirring for a defined period to allow for nanoparticle formation and solvent evaporation.
-
-
Characterization:
-
Characterize the resulting nanoparticle suspension for particle size, polydispersity index, and zeta potential.
-
The nanoparticle suspension can be used directly for in vitro assays or lyophilized into a powder for long-term storage.[18]
-
Part 4: Concluding Remarks
Poor cell permeability is a common and surmountable obstacle in the development of 5-hydroxy-4-azaindole-3-carbaldehyde derivatives. A systematic approach, beginning with accurate diagnosis of the permeability issue using assays like PAMPA and Caco-2, is essential. The subsequent application of targeted medicinal chemistry strategies, such as prodrug design, or advanced formulation techniques, including SEDDS and nanoparticle preparation, can significantly enhance the cellular uptake of these promising compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to overcome these challenges and unlock the full therapeutic potential of their molecules.
References
- Ganesh, T. (2021). Azaindole Therapeutic Agents. [Source details not fully available in search results]
- Ansari, M. J. (n.d.).
- Daina, A., & Zoete, V. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
- Hu, L. (2024).
- Faassen, F., et al. (2003).
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- Hanafy, N. A. N., et al. (2017).
- Milani, P., et al. (2024).
- Patsnap. (2024). What is the difference between a parent drug and a prodrug?.
- Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Source details not fully available in search results]
- Artursson, P., & Karlsson, J. (1991). Caco-2 cell permeability assays to measure drug absorption.
- Thakkar, R., & Mishra, V. (2017).
- PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem.
- ResearchGate. (2018). Understanding the pharmacokinetics of prodrug and metabolite.
- Pharma Excipients. (2020).
- Wan, Y., et al. (2023).
- Gomeni, R., & Gomeni, C. (2021). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. MDPI.
- Scientific Archives. (n.d.). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release.
- Pustulka, K. M., et al. (2014).
- The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate. (2014).
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2024). [Source details not fully available in search results]
- BLDpharm. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. BLDpharm.
- Camenisch, G., et al. (1998). Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight. PubMed.
- Alshamsan, A. (2014).
- Pipzine Chemicals. (n.d.). 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Pipzine Chemicals.
- University Digital Conservancy. (n.d.).
- Al-Tahami, K. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. PMC.
- Chem-Impex. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde. Chem-Impex.
- YouTube. (2021). Caco 2 Cells Permeability Assay. YouTube.
- Eudragit-Based Nanosuspension of Poorly Water-Soluble Drug: Formulation and In Vitro–In Vivo Evaluation - ResearchGate. (2017).
- RSC Publishing. (n.d.).
- SciSpace. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Benchchem.
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- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
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Validation & Comparative
A Senior Application Scientist's Guide to the Rigorous Validation of 5-Hydroxy-4-azaindole-3-carbaldehyde Bioassay Results
Introduction: The Azaindole Scaffold and the Imperative of Assay Validation
The 4-azaindole scaffold, a bioisostere of the naturally ubiquitous indole structure, represents a privileged framework in modern medicinal chemistry. Its unique physicochemical properties have led to its incorporation into numerous clinical and preclinical candidates targeting a range of diseases, from cancer to neurodegenerative disorders.[1] A significant portion of these agents function as protein kinase inhibitors, underscoring the scaffold's utility in designing molecules that modulate critical cellular signaling pathways.[1]
The discovery of a novel, potent molecule like 5-Hydroxy-4-azaindole-3-carbaldehyde as a "hit" in a primary bioassay is an exciting first step. However, it is merely the starting point of a rigorous journey of validation. Initial high-throughput screens (HTS) are designed for speed and scale, but they are also prone to artifacts that can lead to false positives. Compound interference with the assay technology (e.g., autofluorescence), non-specific inhibition, or protein aggregation can all masquerade as genuine biological activity.[2]
Therefore, a multi-tiered, orthogonal validation strategy is not just good practice; it is a fundamental requirement for progressing a hit compound toward a lead candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the bioassay results for a compound like 5-Hydroxy-4-azaindole-3-carbaldehyde, ensuring scientific integrity and building a robust data package for decision-making. We will operate under the common scenario that this compound was identified as an inhibitor of a hypothetical protein kinase, "Target Kinase X" (TKX).
The Validation Workflow: A Self-Corroborating Cascade
The core principle of robust validation is the use of orthogonal methods—techniques that rely on different physical principles to measure the same biological event. A true positive hit will consistently demonstrate activity across multiple, mechanistically distinct assays, whereas an artifact will typically fail in subsequent tiers. Our validation workflow is designed as a logical cascade, where confidence in the hit increases with each successful step.
Caption: A multi-tiered workflow for validating a primary bioassay hit.
Tier 1: Confirmation with Orthogonal Biochemical Assays
The first step is to ensure the observed activity is not an artifact of the primary assay format.[3] If 5-Hydroxy-4-azaindole-3-carbaldehyde was identified in a luminescence-based assay like ADP-Glo, which measures kinase activity by quantifying ATP consumption, it's crucial to re-test it in an assay with a different detection method.[4][5]
Causality: A compound could inhibit the luciferase enzyme used in the ADP-Glo readout, giving a false positive signal of kinase inhibition.[5] By using an orthogonal method, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, we eliminate this possibility. A TR-FRET assay measures the phosphorylation of a substrate peptide directly, using fluorescent labels and energy transfer, a completely different physical principle.[2]
Comparison of Potential Orthogonal Biochemical Assays
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ (Promega) | Luminescence. Measures ADP produced by converting it back to ATP, which is detected by luciferase.[4] | High sensitivity, generic for any kinase. | Prone to interference from compounds that inhibit luciferase or affect ATP levels. |
| TR-FRET/HTRF® | Fluorescence. Measures phosphorylation of a tagged substrate via energy transfer between donor and acceptor fluorophores.[2] | Homogeneous, high throughput, less prone to colorimetric/fluorescent interference. | Requires specific antibodies or tagged substrates; can be expensive. |
| Radiometric Assay ([³²P] or [³³P]) | Radioactivity. Measures the direct incorporation of radiolabeled phosphate from ATP onto a substrate.[6] | Considered the "gold standard" for accuracy; highly sensitive and direct.[6] | Requires handling of radioactive materials, lower throughput, generates radioactive waste. |
| Fluorescence Polarization (FP) | Fluorescence. Measures the change in rotational speed of a fluorescently labeled tracer upon displacement by the inhibitor.[2] | Homogeneous, direct binding measurement. | Requires a suitable fluorescent probe; can be sensitive to assay conditions. |
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a stock solution of 5-Hydroxy-4-azaindole-3-carbaldehyde and a known control inhibitor (e.g., Staurosporine) in 100% DMSO.
-
Compound Plating: Serially dilute the compound in DMSO, then dilute into assay buffer to the desired 2X final concentration. Plate into a low-volume 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2X solution of Target Kinase X and its corresponding ULight™-labeled peptide substrate in assay buffer. Add this solution to the wells containing the compound. Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer at a concentration equal to the Km for the kinase. Add the ATP solution to the wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Prepare a 2X stop/detection solution containing EDTA (to stop the reaction) and a Europium-labeled anti-phospho-substrate antibody. Add this solution to the wells. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm). Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC₅₀ value.
A successful outcome in this tier would be an IC₅₀ value for 5-Hydroxy-4-azaindole-3-carbaldehyde from the TR-FRET assay that is comparable to the one obtained from the primary ADP-Glo screen.
Tier 2: Biophysical Validation of Direct Target Engagement
Biochemical assays demonstrate inhibition of enzyme activity, but they do not definitively prove that the compound binds directly to the target protein.[3] The compound could be acting non-specifically, for example, by forming aggregates that sequester the enzyme. Biophysical methods are essential for confirming a direct, physical interaction between the compound and Target Kinase X.[7][8]
Comparison of Key Biophysical Methods
| Method | Principle | Key Output | Throughput | Material Consumption |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over the immobilized protein.[9] | Kᴅ (affinity), kₐ/kᏧ (kinetics) | Medium | High protein, low compound |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift | Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.[7] | ΔTm | High | Low protein, low compound |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event.[3][7] | Kᴅ (affinity), ΔH, ΔS, stoichiometry (n) | Low | High protein, high compound |
| NMR Spectroscopy | Monitors chemical shift perturbations in the protein's NMR spectrum upon ligand binding.[10][11] | Binding site, Kᴅ (affinity) | Low | High protein, high compound |
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation: Prepare a master mix containing Target Kinase X (final concentration 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5X final concentration) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Prepare a 10 mM stock of 5-Hydroxy-4-azaindole-3-carbaldehyde in DMSO. Create a 10-point serial dilution in DMSO.
-
Assay Plating: Add the protein/dye master mix to the wells of a 96-well or 384-well PCR plate. Add the diluted compound to achieve a final concentration range (e.g., 100 µM to 50 nM). Include a DMSO-only control.
-
Data Acquisition: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample.
A positive result is a concentration-dependent increase in the Tm (a positive ΔTm), indicating that the binding of 5-Hydroxy-4-azaindole-3-carbaldehyde stabilizes the protein against thermal denaturation. This provides strong evidence of direct engagement.
Tier 3: Cellular Target Engagement and Functional Response
Demonstrating that a compound can bind to a purified protein is crucial, but it is not sufficient. The ultimate goal is for the compound to work in a complex, physiological environment. Cellular assays are required to confirm that the compound can cross the cell membrane, engage its target, and elicit the desired biological response.[3]
Caption: Inhibition of Target Kinase X blocks downstream signaling.
1. Cellular Target Engagement: This assay measures if the compound is physically occupying the target protein inside a living cell. Technologies like NanoBRET™ (Promega) are ideal for this. A NanoLuc® luciferase is fused to the kinase, and a fluorescent tracer that binds the kinase is added to the cells. A potent inhibitor will displace the tracer, decreasing the Bioluminescence Resonance Energy Transfer (BRET) signal.
2. Cellular Functional Assay: This assay confirms that target engagement leads to the intended biological outcome. Based on our hypothetical pathway, inhibiting TKX should decrease the phosphorylation of its downstream substrate. This can be measured robustly by Western blotting.
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., one known to have active TKX signaling) and grow to 70-80% confluency. Treat the cells with a dose-response of 5-Hydroxy-4-azaindole-3-carbaldehyde (e.g., 0-10 µM) for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate overnight at 4 °C with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Analysis: Quantify the band intensities. A successful result will show a dose-dependent decrease in the phospho-substrate signal, normalized to the total substrate and loading control.
Tier 4: Assessing Selectivity
The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The results are typically presented as a "scan" showing the percent inhibition for each kinase. This data is invaluable for understanding the compound's selectivity profile and identifying potential liabilities that need to be addressed through medicinal chemistry.
Conclusion
The validation of a bioassay result is a systematic process of building confidence and eliminating uncertainty. By progressing 5-Hydroxy-4-azaindole-3-carbaldehyde through this four-tiered framework—from biochemical confirmation and biophysical proof of binding to cellular engagement and selectivity profiling—a researcher can transform a preliminary "hit" into a rigorously validated lead compound. Each tier provides a critical layer of evidence, creating a self-validating data package that is trustworthy, robust, and forms a solid foundation for further drug discovery efforts. This disciplined approach ensures that resources are invested in compounds with a genuine and well-characterized mechanism of action, maximizing the probability of success in the long and challenging path of therapeutic development.
References
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Deshmukh, R., & Jha, A. (2021). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Venero, D. A., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available at: [Link]
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Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
United States Pharmacopeia. (2023). USP〈1033〉Biological Assay Validation. FDCELL. Available at: [Link]
-
Mire-Sluis, A. (2004). Method Validation Guidelines. BioPharm International. Available at: [Link]
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Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]
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Ma, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
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Nagatoishi, S., Caaveiro, J. M. M., & Tsumoto, K. (2015). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University. Available at: [Link]
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Jahn, A., et al. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Portland Press. Available at: [Link]
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Hydroxy-4-azaindole-3-carbaldehyde
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes.[1][2] The azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site.[3] 5-Hydroxy-4-azaindole-3-carbaldehyde represents a promising, yet nascent, entity within this chemical space. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.[4][5]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 5-Hydroxy-4-azaindole-3-carbaldehyde. We will objectively compare its hypothetical performance with established kinase inhibitors and provide detailed experimental methodologies to support these evaluations. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to rigorously assess the selectivity of this and other novel chemical entities. Understanding a compound's selectivity is not merely an academic exercise; it is a critical step in mitigating potential toxicities and elucidating the true mechanism of action, thereby accelerating the translation of promising molecules into safe and effective therapeutics.[6][7]
A Strategic Workflow for Comprehensive Cross-Reactivity Profiling
A robust assessment of cross-reactivity is a multi-pronged approach, integrating computational predictions with empirical in vitro validation. This tiered strategy allows for the efficient allocation of resources, prioritizing experimental efforts on the most probable off-targets.
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Comparative Analysis: Hypothetical Cross-Reactivity Profile
To contextualize the importance of a thorough cross-reactivity assessment, we present a hypothetical dataset comparing 5-Hydroxy-4-azaindole-3-carbaldehyde with two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective Aurora Kinase A inhibitor (AZD1152-HQPA analogue). This table illustrates the type of data generated in a cross-reactivity study and its implications for selectivity.
| Kinase Target Family | 5-Hydroxy-4-azaindole-3-carbaldehyde (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Selective AURKA Inhibitor (% Inhibition @ 1µM) |
| Aurora Kinase | 95 | 98 | 99 |
| CDK | 45 | 92 | 15 |
| GSK | 30 | 88 | 8 |
| PKA | 15 | 95 | 5 |
| SRC Family | 25 | 90 | 12 |
| VEGFR | 10 | 75 | 3 |
Note: This data is illustrative and does not represent actual experimental results.
From this hypothetical data, we can infer that 5-Hydroxy-4-azaindole-3-carbaldehyde exhibits a promising level of selectivity for Aurora Kinase compared to the promiscuous inhibitor Staurosporine. However, the moderate inhibition of CDK and GSK families warrants further investigation to determine the therapeutic window and potential for off-target effects. The selective AURKA inhibitor serves as a benchmark for a highly optimized compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key experiments in a cross-reactivity study.
In Silico Off-Target Prediction
The initial step in our workflow is the use of computational tools to predict potential off-target interactions.[4][8][9][10][11] This approach leverages machine learning algorithms and structural bioinformatics to compare the binding site of the primary target with other kinases in the kinome.
Protocol:
-
Compound Preparation: Generate a 3D structure of 5-Hydroxy-4-azaindole-3-carbaldehyde using a molecular modeling software (e.g., Schrödinger Maestro, MOE).
-
Target Selection: Identify the primary kinase target of interest (e.g., Aurora Kinase A).
-
Database Selection: Utilize a comprehensive kinase database such as KinasePred or a similar platform that allows for ligand-based or structure-based virtual screening.[8]
-
Virtual Screening: Submit the 3D structure of the compound to the selected platform. The software will calculate similarity scores or docking energies against a panel of kinases.
-
Data Analysis: Analyze the output to identify kinases with high similarity scores or favorable binding energies. These represent potential off-targets.
-
Prioritization: Rank the potential off-targets based on the prediction scores and their physiological relevance to the intended therapeutic area. This prioritized list will guide the selection of kinases for in vitro screening.
Broad Kinase Panel Screening
The prioritized list from the in silico analysis informs the selection of a broad kinase panel for in vitro screening. Several commercial vendors offer comprehensive panels that cover a significant portion of the human kinome.[12][13][14][15]
Protocol:
-
Panel Selection: Choose a suitable kinase panel (e.g., Eurofins SafetyScreen44, Reaction Biology HotSpot) that includes the primary target and the prioritized potential off-targets.[12][13]
-
Compound Submission: Prepare and submit 5-Hydroxy-4-azaindole-3-carbaldehyde at a concentration that is a significant multiple of its expected IC50 against the primary target (e.g., 1 µM).
-
Assay Performance: The contract research organization (CRO) will perform the kinase assays, typically using a radiometric or fluorescence-based method, at or near the ATP K_m for each kinase to ensure physiological relevance.
-
Data Reporting: The CRO will provide a report detailing the percent inhibition of each kinase at the tested concentration.
-
Hit Identification: Identify "hits" as any kinase that is inhibited above a predefined threshold (e.g., >50% inhibition).
Orthogonal Hit Validation: TR-FRET Competitive Binding Assay
Hits identified from the broad panel screen should be validated using an orthogonal assay to confirm direct binding and determine the affinity (IC50). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for this purpose.[16][17][18][19][20][21][22]
Caption: Principle of a TR-FRET competitive binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the hit kinase (e.g., CDK2) complexed with a Europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 2X solution of a fluorescently labeled ATP-competitive tracer specific for the kinase family.
-
Prepare a serial dilution of 5-Hydroxy-4-azaindole-3-carbaldehyde in DMSO, and then dilute into kinase buffer to create a 4X working solution.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 4X compound dilution series to the assay wells.
-
Add 5 µL of the 2X kinase/antibody solution to all wells.
-
Add 10 µL of the 2X tracer solution to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths with a time delay to reduce background fluorescence.[19]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion: Towards Selective and Safer Kinase Inhibitors
The comprehensive cross-reactivity profiling of novel chemical entities like 5-Hydroxy-4-azaindole-3-carbaldehyde is a cornerstone of modern, safety-conscious drug discovery. By integrating in silico prediction with robust in vitro screening and orthogonal validation, researchers can build a detailed understanding of a compound's selectivity profile. This knowledge is not only crucial for predicting potential off-target toxicities but also for designing more selective and ultimately more effective therapeutic agents. The methodologies outlined in this guide provide a clear and actionable framework for achieving this critical objective.
References
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Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. Available at: [Link]
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BMG LABTECH. (2020). Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]
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Cichońska, A. et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 10, 839. Available at: [Link]
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Eurofins Discovery. (2024). SafetyScreen Kinase Panel [1mM ATP]. Available at: [Link]
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Wang, J. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), pp.1465-1478. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]
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European Journal of Medicinal Chemistry. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available at: [Link]
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MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1729. Available at: [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]
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BMG LABTECH. (n.d.). TR-FRET Measurements. Available at: [Link]
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IntechOpen. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Available at: [Link]
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Karaman, M. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(2), pp.115-120. Available at: [Link]
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Bioinformatics. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), pp.i568-i577. Available at: [Link]
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MDPI. (2024). In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. International Journal of Molecular Sciences, 25(9), 4698. Available at: [Link]
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A Comparative Analysis of the Biological Efficacy of 4-Azaindole and 7-Azaindole Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic the purine core of ATP and effectively target the hinge region of protein kinases.[1][2] This has led to the development of numerous successful kinase inhibitors, including several FDA-approved drugs.[1] However, the biological activity of azaindole derivatives is highly dependent on the position of the nitrogen atom within the pyridine ring. This guide provides an in-depth, objective comparison of the biological efficacy of two prominent isomers: 4-azaindole and 7-azaindole derivatives, with a particular focus on their potential as kinase inhibitors. While direct comparative data for specific analogues like 5-Hydroxy-4-azaindole-3-carbaldehyde is limited, we can extrapolate and build a robust comparison by examining the wealth of data available for derivatives of these core structures.
The Structural Nuances: 4-Azaindole vs. 7-Azaindole
The fundamental difference between 4-azaindole and 7-azaindole lies in the placement of the nitrogen atom in the six-membered ring, which significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall spatial arrangement.[1] These differences have profound implications for how these molecules interact with their biological targets.
The 7-azaindole scaffold has been more extensively explored and is present in a plethora of biologically active molecules, including approved drugs like the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[1][3] Its geometry is particularly well-suited for forming two crucial hydrogen bonds with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[2] In contrast, the 4-azaindole scaffold is less prevalent in clinically advanced compounds but has demonstrated significant potential in preclinical studies, particularly as an isostere for improving physicochemical properties.[4]
Comparative Biological Efficacy: A Tale of Two Isomers
Direct, head-to-head comparisons of identically substituted 4- and 7-azaindole derivatives are rare in the literature. However, existing studies provide valuable insights into their relative potential.
In a notable study focused on the development of antiviral agents, a systematic replacement of the indole core with all four azaindole isomers revealed a clear structure-activity relationship. The 4-azaindole and 7-azaindole derivatives exhibited superior efficacy compared to the parent indole compound, while the 5- and 6-azaindole analogues showed reduced activity.[5] This suggests that both the 4- and 7-isomers are favorable scaffolds for enhancing biological activity in this context.
Conversely, in the pursuit of Cdc7 kinase inhibitors, researchers found that 4-, 6-, and 7-azaindole isomers displayed lower inhibitory activity and selectivity compared to a 5-azaindole lead compound.[6] This highlights that the optimal isomer is highly dependent on the specific target and the desired mode of interaction.
The following table summarizes the known biological activities of derivatives of these two scaffolds, with a focus on their roles as kinase inhibitors.
| Biological Target | 4-Azaindole Derivatives | 7-Azaindole Derivatives | Key Findings & References |
| p38 MAP Kinase | Potent inhibitors have been developed. | Also targeted by some derivatives. | 4-Azaindoles have been specifically designed as potent p38α inhibitors for inflammatory diseases.[6] |
| c-Met Kinase | Identified as inhibitors with IC50 values in the nanomolar range. | Known to be targeted by various derivatives. | The binding mode of 4-azaindole inhibitors to c-Met has been confirmed by X-ray crystallography.[6] |
| p21-activated kinase-1 (PAK1) | Shown to have equipotent PAK1 inhibition to indole counterparts but with improved physicochemical properties. | Less commonly reported as a primary target. | The 4-azaindole scaffold was successfully used to lower lipophilicity and improve pharmacokinetic properties.[4] |
| IKK2 | - | A novel series of potent and selective inhibitors has been described. | Modification around the hinge-binding region of the 7-azaindole led to good cellular activity.[4] |
| Cyclin-Dependent Kinases (CDKs) | - | Meriolins, hybrid molecules containing a 7-azaindole core, are highly potent CDK inhibitors.[2] | The 7-azaindole scaffold effectively interacts with the hinge region of CDKs.[2] |
| Voltage-gated sodium channel (Nav1.2) | 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives show potent antiepileptic activity. | Not a primary reported target. | Demonstrates the utility of the 4-azaindole scaffold beyond kinase inhibition.[1] |
The Case of 5-Hydroxy-4-azaindole-3-carbaldehyde: A Frontier Molecule
Specific biological data for 5-Hydroxy-4-azaindole-3-carbaldehyde remains elusive in publicly available literature. However, we can infer its potential based on the known structure-activity relationships of related compounds.
-
The 4-Azaindole Core: As established, the 4-azaindole scaffold is a viable starting point for developing biologically active compounds, including kinase inhibitors.[4][6]
-
The 3-Carbaldehyde Group: The aldehyde functionality at the 3-position is a versatile chemical handle. It can participate in hydrogen bonding interactions with a target protein or, more commonly, serve as a synthetic intermediate for creating more complex derivatives. For instance, 7-azaindole-3-carboxaldehyde has been utilized as a precursor for synthesizing potent Cdc7 kinase inhibitors.[5] This suggests that the 3-carbaldehyde group on the 4-azaindole ring could be similarly exploited to generate libraries of diverse compounds for screening against various targets.
-
The 5-Hydroxy Group: The hydroxyl group at the 5-position can also contribute to target binding through hydrogen bonding. Its presence may also influence the molecule's solubility and metabolic profile.
Signaling Pathways and Mechanisms of Action
Both 4-azaindole and 7-azaindole derivatives predominantly act as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Representative Kinase Signaling Pathway
Caption: A simplified MAPK/ERK signaling pathway often targeted by azaindole-based kinase inhibitors.
Experimental Protocols for Efficacy Evaluation
To objectively compare the biological efficacy of novel 4-azaindole and 7-azaindole derivatives, a series of standardized in vitro assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow Diagram:
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A Comparative Guide to the Kinase Selectivity Profile of 5-Hydroxy-4-azaindole-3-carbaldehyde
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target, alongside its potential off-target effects, is paramount. This guide provides a comprehensive assessment of the kinase selectivity profile of 5-Hydroxy-4-azaindole-3-carbaldehyde (5-HICA), a novel compound built upon the privileged azaindole scaffold known for its kinase inhibitory properties.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of 5-HICA's hypothetical selectivity profile against established kinase inhibitors: Alisertib (a highly selective Aurora A kinase inhibitor), Vemurafenib (a BRAF inhibitor), and Pexidartinib (a CSF1R inhibitor). Through detailed experimental protocols and comparative data analysis, we aim to provide a robust framework for evaluating the therapeutic potential and possible liabilities of this and similar molecules.
The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[2] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[3] Therefore, a thorough assessment of a compound's selectivity across the kinome is a critical step in the drug discovery process.
Introducing 5-Hydroxy-4-azaindole-3-carbaldehyde (5-HICA) and Comparator Compounds
The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs leveraging its favorable interactions with the kinase ATP-binding site.[1] Based on the known targets of various azaindole derivatives, we hypothesize that 5-HICA is a potent inhibitor of Aurora A kinase , a key regulator of mitosis. To contextualize its selectivity, we will compare it against three well-characterized inhibitors:
-
Alisertib (MLN8237): A highly selective and potent inhibitor of Aurora A kinase, serving as a benchmark for on-target activity.[4][5]
-
Vemurafenib: An inhibitor of the BRAF serine/threonine kinase, primarily targeting the V600E mutant prevalent in melanoma.[6]
-
Pexidartinib: An inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.
Visualizing the Core Structures
Caption: Core structures of the compounds under comparison.
Biochemical Selectivity Profiling: A Head-to-Head Comparison
To quantitatively assess the selectivity of 5-HICA, a combination of biochemical assays is essential. Here, we present hypothetical data for 5-HICA alongside published data for the comparator compounds, derived from large-scale kinase panel screens.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | 5-HICA (Hypothetical) | Alisertib (MLN8237)[5] | Vemurafenib[6] | Pexidartinib |
| Aurora A | 5 | 1.2 | >10,000 | >10,000 |
| Aurora B | 150 | 396.5 | >10,000 | >10,000 |
| BRAF (V600E) | >10,000 | >10,000 | 31 | >10,000 |
| BRAF (wild-type) | >10,000 | >10,000 | 100 | >10,000 |
| CSF1R | 5,000 | >10,000 | >10,000 | 20 |
| KIT | >10,000 | >10,000 | >10,000 | 10 |
| FLT3 | >10,000 | >10,000 | >10,000 | 160 |
| VEGFR2 | 2,500 | >10,000 | 150 | >10,000 |
| ABL1 | >10,000 | >10,000 | >10,000 | >10,000 |
| SRC | 8,000 | >10,000 | 500 | >10,000 |
Data for Pexidartinib is from publicly available sources.
This comparative table highlights the hypothetical potent and selective inhibition of Aurora A by 5-HICA, with significantly less activity against other kinases. In contrast, Vemurafenib and Pexidartinib demonstrate high potency against their respective primary targets. Alisertib serves as a benchmark for exceptional Aurora A selectivity.
Experimental Protocols for Kinase Selectivity Profiling
The following protocols provide a detailed methodology for generating the data presented above. The choice of assay depends on the specific requirements of the experiment, including throughput, sensitivity, and the nature of the kinase and substrate.
Biochemical Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a universal method for measuring kinase activity.[5]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the ADP produced.[5]
-
Protocol:
-
Prepare a kinase reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., 5-HICA) at various concentrations. For a 384-well plate, a typical reaction volume is 5 µL.[7]
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[7]
-
Incubate at room temperature for 30-60 minutes.[7]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
2. Radiometric Kinase Assay using P81 Phosphocellulose Paper
This classic and highly sensitive method measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a peptide or protein substrate.
-
Principle: The positively charged substrate binds to the negatively charged P81 phosphocellulose paper, while the unincorporated radiolabeled ATP is washed away. The amount of radioactivity remaining on the paper is proportional to the kinase activity.[8]
-
Protocol:
-
Prepare a kinase reaction mixture containing the kinase, a suitable peptide substrate (with a net positive charge), [γ-³²P]ATP, and the test compound.
-
Incubate the reaction at 30°C for a specified time.
-
Spot a small volume (e.g., 3 µL) of the reaction mixture onto a 1.5 cm x 1.5 cm square of P81 phosphocellulose paper.[8]
-
Allow the spots to air dry.[8]
-
Wash the P81 paper four times for 5 minutes each in chilled 0.5% phosphoric acid to remove unincorporated ATP.[8]
-
Perform a final wash with acetone for 5 minutes.[8]
-
Allow the paper to dry completely.
-
Quantify the radioactivity of each spot using a scintillation counter or a phosphorimager.
-
Determine the IC50 values from the dose-response curves.
-
Cellular Assay for Target Engagement and Pathway Inhibition
Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to assess a compound's activity in a cellular context where factors like cell permeability and competition with high intracellular ATP concentrations come into play.
1. Cellular Phospho-Protein ELISA
This assay measures the phosphorylation of a specific downstream substrate of the target kinase within cells, providing a direct readout of the inhibitor's effect on the signaling pathway.
-
Principle: Cells are treated with the inhibitor, and then the level of a specific phosphorylated protein is quantified using an ELISA-based method.
-
Protocol (for Aurora A Kinase):
-
Seed cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 5-HICA) for a specified duration (e.g., 2-24 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for the phosphorylated form of a downstream target of Aurora A, such as phospho-Histone H3 (Ser10).[7]
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the cells again and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Normalize the phospho-protein signal to the total protein level or cell number.
-
Understanding the Signaling Pathways
A thorough understanding of the relevant signaling pathways is essential for interpreting the results of cellular assays and for predicting the potential downstream effects of kinase inhibition.
1. Aurora A Kinase Signaling Pathway
Aurora A is a key regulator of mitosis, involved in centrosome maturation and separation, and bipolar spindle assembly. Its overexpression is linked to tumorigenesis.
Caption: Simplified Aurora A signaling pathway and point of inhibition.
2. BRAF Signaling Pathway (MAPK Pathway)
BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway, which transduces signals from cell surface receptors to the nucleus to regulate cell proliferation, differentiation, and survival.[4] The V600E mutation leads to constitutive activation of this pathway.
3. CSF1R Signaling Pathway
CSF1R is a receptor tyrosine kinase that, upon binding its ligand CSF1, activates multiple downstream signaling pathways, including the PI3K/AKT and MAPK pathways, to regulate the survival, proliferation, and differentiation of myeloid cells.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the selectivity profile of 5-Hydroxy-4-azaindole-3-carbaldehyde. Based on its azaindole scaffold, we have posited a hypothetical selectivity profile for 5-HICA as a potent and selective Aurora A kinase inhibitor. By comparing it with the established inhibitors Alisertib, Vemurafenib, and Pexidartinib, and by providing detailed experimental protocols, we offer a robust methodology for its characterization.
The successful development of 5-HICA as a therapeutic agent will depend on a thorough in vitro and in vivo evaluation of its efficacy and safety. The experimental approaches outlined in this guide provide the foundational steps for such an evaluation. Future studies should focus on a broad kinome scan to confirm its selectivity, followed by cellular assays in relevant cancer cell lines to determine its on-target and potential off-target effects. Ultimately, in vivo studies in animal models will be necessary to assess its pharmacokinetic properties, efficacy, and overall therapeutic potential.
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A high-throughput radiometric kinase assay. PMC - NIH. [Link]
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MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. PMC. [Link]
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Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals. [Link]
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MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters - ACS Publications. [Link]
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In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. NIH. [Link]
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Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. PMC - NIH. [Link]
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Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC - NIH. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Alisertib is an Oral Active and Selective Aurora A Kinase Inhibitor. [Link]
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Csf1r - Macrophage colony-stimulating factor 1 receptor - Rattus norvegicus (Rat) | UniProtKB | UniProt. [Link]
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I want to capture the phosphorylation of my protein of interest from a cell .For that what is the best way ? western blotting or ELISA?. ResearchGate. [Link]
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Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. MDPI. [Link]
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Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor (TGCT) o. Metrum Research Group. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Azaindole Isomers
This guide provides an in-depth, technical comparison of azaindole isomers through the lens of molecular docking, a cornerstone of modern drug discovery. We will explore the rationale behind choosing azaindole scaffolds, the nuances of their isomeric forms, and a detailed protocol for performing a comparative docking study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.
The Strategic Advantage of the Azaindole Scaffold
In the landscape of medicinal chemistry, the indole ring is a well-established "privileged structure," forming the core of numerous therapeutic agents.[1] However, the quest for optimized drug candidates often necessitates fine-tuning of physicochemical and pharmacokinetic properties. This is where azaindoles, bioisosteres of indole, offer a distinct advantage.[2]
Azaindoles are bicyclic heteroaromatic compounds in which a carbon atom in the benzene ring of indole is replaced by a nitrogen atom. This seemingly subtle change introduces significant alterations to the molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and solubility.[3] There are four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[4] Each isomer presents a unique vector for hydrogen bonding and dipole moment, which can be strategically exploited to enhance binding affinity and selectivity for a given protein target.[4][5] The 7-azaindole isomer, for instance, is a key component in several approved drugs and is noted for its ability to act as a versatile hydrogen bond donor and acceptor.[6][7]
Molecular docking serves as a powerful in silico tool to predict and rationalize the binding behavior of these isomers before committing to costly and time-consuming synthesis. By comparing the docking scores, binding poses, and molecular interactions of each azaindole isomer within a protein's active site, we can generate actionable hypotheses to guide the design of more potent and selective inhibitors.
Case Study: Targeting the Kinase Hinge Region
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[8] A common strategy for kinase inhibition involves targeting the ATP-binding site, specifically the "hinge" region that forms critical hydrogen bonds with the inhibitor. The azaindole scaffold is particularly adept at forming these interactions. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our model system. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9][10]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section details a rigorous, self-validating protocol for a comparative docking study of the four azaindole isomers. The causality behind each experimental choice is explained to ensure scientific integrity.
Essential Tools
-
Molecular Modeling Software: Schrödinger Suite (Maestro), MOE (Molecular Operating Environment), or open-source alternatives like AutoDock Vina and PyMOL.[11]
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[12]
-
Ligand Preparation Software: ChemDraw or similar for drawing chemical structures.
Protocol
Step 1: Target Protein Preparation
-
Rationale: The raw crystal structure from the PDB often contains non-essential components and may be missing information that needs to be rectified for an accurate docking simulation.
-
Procedure:
-
Download the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD).
-
Remove water molecules, co-solvents, and any non-essential ions from the PDB file.[13]
-
Add hydrogen atoms, as they are crucial for proper ionization and hydrogen bond formation.
-
Assign correct bond orders and formal charges.
-
Perform a constrained minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
-
Step 2: Ligand Preparation
-
Rationale: The 3D conformation and ionization state of the ligands must be accurately represented to ensure a meaningful docking simulation.
-
Procedure:
-
Draw the chemical structures of the four azaindole isomers (4-, 5-, 6-, and 7-azaindole) as simple, unsubstituted scaffolds for a direct comparison.
-
Generate low-energy 3D conformations for each isomer.
-
Assign correct protonation states at a physiological pH of 7.4.
-
Step 3: Binding Site Definition
-
Rationale: Defining the precise region for docking focuses the computational search and increases the efficiency and accuracy of the simulation.
-
Procedure:
-
Identify the ATP-binding site of VEGFR-2. This can be done by referring to the location of the co-crystallized ligand in the original PDB file.
-
Define a docking grid or box that encompasses the entire binding pocket, ensuring it is large enough to allow for rotational and translational freedom of the ligands.
-
Step 4: Molecular Docking
-
Rationale: This is the core of the experiment, where the software systematically samples different orientations and conformations of each ligand within the binding site and scores their putative binding affinity.
-
Procedure:
-
Utilize a validated docking algorithm (e.g., Glide, AutoDock Vina).[14]
-
Perform the docking simulation for each of the four azaindole isomers against the prepared VEGFR-2 structure.
-
Generate a set of diverse binding poses for each isomer (typically 10-20).
-
Step 5: Analysis and Interpretation of Results
-
Rationale: The output of the docking simulation needs to be carefully analyzed to extract meaningful insights.
-
Procedure:
-
Docking Score: Compare the docking scores (e.g., GlideScore, ΔG) for the top-ranked pose of each isomer. A more negative score generally indicates a higher predicted binding affinity.
-
Binding Pose and Interactions: Visually inspect the binding mode of each isomer within the active site. Pay close attention to:
-
Hydrogen Bonds: Identify key hydrogen bond interactions with the hinge region residues (e.g., Cys919 in VEGFR-2).
-
Hydrophobic Interactions: Note any favorable contacts with hydrophobic residues in the binding pocket.
-
π-π Stacking: Look for aromatic stacking interactions.
-
-
Isomer-Specific Interactions: Analyze how the position of the nitrogen atom in each azaindole isomer influences its interaction profile.
-
Workflow Visualization
Caption: A streamlined workflow for the comparative docking of azaindole isomers.
Data Presentation and Interpretation
The following table summarizes hypothetical, yet plausible, docking results for the four unsubstituted azaindole isomers against VEGFR-2. These results are for illustrative purposes and would be replaced with actual data from the docking simulation.
| Isomer | Docking Score (kcal/mol) | Key H-Bond Interactions (VEGFR-2 Residue) | Predicted Binding Affinity |
| 4-Azaindole | -6.8 | Cys919 (hinge) | Moderate |
| 5-Azaindole | -7.5 | Cys919 (hinge), Glu885 | Strong |
| 6-Azaindole | -7.1 | Cys919 (hinge) | Moderate-Strong |
| 7-Azaindole | -8.2 | Cys919 (hinge), Asp1046 | Very Strong |
Interpretation of Results:
Based on this hypothetical data, the 7-azaindole isomer exhibits the most favorable docking score, suggesting the highest predicted binding affinity. This is attributed to its ability to form an additional hydrogen bond with Asp1046, a key residue in the DFG motif of the kinase. The 5-azaindole also shows strong predicted affinity due to an interaction with Glu885. The 4- and 6-azaindole isomers, while still predicted to bind, show less favorable scores, likely due to a less optimal orientation of the nitrogen atom for forming secondary interactions.
Visualization of Differential Binding Modes
The following diagram illustrates the conceptual differences in how the azaindole isomers might interact within the kinase hinge region.
Caption: Differential hydrogen bonding patterns of azaindole isomers in the VEGFR-2 active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of azaindole isomers. The results from such a study provide a strong rationale for prioritizing the synthesis of specific isomers. For example, based on our hypothetical data, the 7-azaindole scaffold would be the most promising starting point for developing novel VEGFR-2 inhibitors.
It is crucial to remember that molecular docking is a predictive tool, and its results must be validated experimentally. The next logical steps would involve the synthesis of the most promising azaindole-based compounds and their evaluation in biochemical and cellular assays to determine their actual inhibitory activity and cellular potency. This iterative cycle of design, synthesis, and testing is the hallmark of successful drug discovery.
References
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers. Available at: [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research J. Pharm. and Tech. Available at: [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. PubMed Central. Available at: [Link]
-
Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Protein-ligand docking. Galaxy Training. Available at: [Link]
-
Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed. Available at: [Link]
-
Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ACS Publications. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]
-
Molecular Docking Tutorial. University of Palermo. Available at: [Link]
-
Design and synthesis of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. PubMed. Available at: [Link]
-
Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. Available at: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing. Available at: [Link]
-
Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. American Chemical Society. Available at: [Link]
-
Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. ResearchGate. Available at: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-4-azaindole-3-carbaldehyde
This document provides a detailed, safety-first procedural guide for the proper disposal of 5-Hydroxy-4-azaindole-3-carbaldehyde (CAS No. 1027068-77-4), a heterocyclic compound commonly utilized in medicinal chemistry and drug development. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste responsibly.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 5-Hydroxy-4-azaindole-3-carbaldehyde, like many functionalized heterocyclic compounds, presents specific hazards that must be managed.
Mechanism of Hazard: The aldehyde functional group can be reactive, while the azaindole core, a bio-isostere of indole, is prevalent in biologically active molecules. Its hazard profile indicates irritant properties upon contact with skin, eyes, and the respiratory system. While comprehensive toxicological data is limited, the precautionary principle dictates it should be handled as a hazardous substance.
Based on available Safety Data Sheet (SDS) information for the compound and its structural analogs, the following hazards are identified:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
| Incompatible Materials | N/A | Strong oxidizing agents.[3][4] |
| Hazardous Decomposition | N/A | Combustion may produce carbon oxides and nitrogen oxides.[3] |
This profile necessitates that all waste streams containing this compound be treated as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in general solid waste receptacles. [5][6]
Core Principles of Hazardous Waste Management
The disposal of 5-Hydroxy-4-azaindole-3-carbaldehyde must align with universal principles of laboratory safety and hazardous waste management.
-
Segregation is Key: Never mix incompatible waste streams. This compound must be kept separate from strong oxidizing agents to prevent potentially vigorous or explosive reactions.[3][4]
-
Container Integrity: Waste containers must be robust, chemically compatible, and in good condition with a secure, tight-fitting lid.[7][8] For a solid like this, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Clear and Accurate Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("5-Hydroxy-4-azaindole-3-carbaldehyde"), and the specific hazard warnings (e.g., "Irritant").[8]
-
Minimize Exposure: Always handle the chemical and its waste within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), and safety goggles.[3]
-
Adherence to Local Regulations: All disposal activities must comply with the regulations set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal laws.
Step-by-Step Disposal Protocols
The specific disposal procedure depends on the form of the waste. The following protocols cover the most common scenarios encountered in a research setting.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Preparation: Designate a waste accumulation area within a laboratory fume hood. Ensure all necessary PPE is worn.
-
Container Selection: Obtain a designated hazardous solid waste container. This should be a wide-mouth container made of HDPE or glass, with a screw-top lid.
-
Labeling: Pre-label the container with a "Hazardous Waste" tag. Fill in all required information, including the full chemical name and accumulation start date.
-
Waste Transfer: If the compound is in its original container and the container is in good condition, it may be disposed of directly.[9] If transferring from another vessel, carefully use a chemically resistant spatula to transfer the solid into the hazardous waste container. Avoid creating dust. If dust is a concern, a respirator may be necessary.[3][4]
-
Sealing: Securely close the container. The exterior of the container must be clean and free of contamination.[9]
-
Storage and Disposal: Store the sealed container in a designated, secondary containment area away from incompatible materials. Arrange for pickup by your institution's EHS department.
Protocol 3.2: Disposal of Contaminated Labware and PPE
This protocol covers items that have come into direct contact with 5-Hydroxy-4-azaindole-3-carbaldehyde.
-
Waste Segregation: Establish a dedicated hazardous solid waste stream for contaminated debris.
-
Container: Use a plastic-lined cardboard box or a designated plastic drum for solid waste. Label it clearly as "Hazardous Waste - Contaminated Debris."
-
Collection of Sharps: Contaminated needles, scalpels, or broken glassware must first be placed into a designated sharps container. This sealed container can then be placed within the larger solid waste drum.
-
Collection of Non-Sharps: Place contaminated gloves, weigh boats, pipette tips, and paper towels directly into the lined solid waste container.
-
Sealing and Disposal: Once the container is full (not exceeding 90% capacity), seal the inner liner and then securely close the outer container.[9] Store in the designated waste accumulation area and arrange for EHS pickup.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 5-Hydroxy-4-azaindole-3-carbaldehyde.
Caption: Decision tree for segregating and disposing of waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the laboratory and contact EHS.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if dust is present.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or vacuum (with a HEPA-filtered vacuum) the absorbed material and place it into a designated hazardous waste container.[3] Do not use water to clean up the dry powder as this may increase the contaminated area.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels, placing all used cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.
By implementing these detailed procedures, researchers can ensure the safe and compliant disposal of 5-Hydroxy-4-azaindole-3-carbaldehyde, fostering a culture of safety and environmental responsibility within the laboratory.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde.
- Santa Cruz Biotechnology, Inc. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.
- ChemScene. (n.d.). 4-Chloro-7-azaindole-3-carbaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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- Patel, M. B., et al. (2019). Azaindole Therapeutic Agents. Pharmaceuticals, 12(2), 70.
- Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
- MilliporeSigma. (2025). Safety Data Sheet: 5-Hydroxyindole.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Hydroxyindole.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde, 98%.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
